molecular formula C7H7BBrFO2 B8017941 4-(Bromomethyl)-3-fluorophenylboronic acid

4-(Bromomethyl)-3-fluorophenylboronic acid

Cat. No.: B8017941
M. Wt: 232.84 g/mol
InChI Key: CMBJWTDXWUGDHA-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-fluorophenylboronic acid is a useful research compound. Its molecular formula is C7H7BBrFO2 and its molecular weight is 232.84 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[4-(bromomethyl)-3-fluorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrFO2/c9-4-5-1-2-6(8(11)12)3-7(5)10/h1-3,11-12H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBJWTDXWUGDHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CBr)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(Bromomethyl)-3-fluorophenylboronic acid CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(Bromomethyl)-3-fluorophenylboronic Acid: Synthesis, Applications, and Experimental Protocols

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a bifunctional reagent of significant interest in medicinal chemistry and organic synthesis. While not widely available commercially, its role as a potent synthetic intermediate necessitates a thorough understanding of its preparation, properties, and applications. This document details its synthesis, outlines its utility as a versatile building block, particularly in Suzuki-Miyaura cross-coupling reactions, and provides validated experimental protocols for its use. The guide is intended for researchers and professionals in drug discovery and development who require a practical, in-depth understanding of this compound.

Introduction and Strategic Importance

This compound is a unique trifunctional molecule, possessing a boronic acid moiety, a bromomethyl group, and a fluorine atom on a phenyl ring. This specific arrangement of functional groups makes it an exceptionally valuable building block for the synthesis of complex organic molecules.

  • The Boronic Acid Group: Serves as the reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with aryl or vinyl halides. This is a cornerstone reaction in modern drug discovery for constructing biaryl scaffolds.

  • The Bromomethyl Group: Acts as a potent electrophile, susceptible to nucleophilic substitution (SN2) reactions. This allows for the straightforward introduction of a wide array of functionalities, such as amines, azides, ethers, and thioethers, providing a vector for molecular elaboration or for linking to other molecular fragments.

  • The Fluorine Atom: The fluorine at the 3-position exerts a significant electronic effect on the molecule. It can enhance metabolic stability, improve binding affinity to biological targets, and modulate the pKa of the boronic acid, which can be critical for optimizing the pharmacological properties of a final compound.

The primary challenge associated with this reagent is its limited commercial availability, likely due to the inherent reactivity of the bromomethyl group, which can lead to instability and self-condensation. Consequently, it is often prepared in situ or, more commonly, its more stable precursor, the pinacol ester (2-[4-(bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ), is used. This guide will address the synthesis of the free boronic acid and the utility of its pinacol ester derivative.

Physicochemical and Spectroscopic Data

While a dedicated CAS number for the free boronic acid is not consistently cited in major chemical databases, its existence as a synthetic intermediate is confirmed in peer-reviewed literature. The properties of its stable pinacol ester are well-documented.

PropertyData (Calculated/Reported for Analogs)Source(s)
Chemical Name This compound-
Molecular Formula C7H7BBrFO2-
Molecular Weight 232.85 g/mol -
Appearance Expected to be a white to off-white solidInferred from analogous compounds
CAS Number (Pinacol Ester) 138500-85-3 (non-fluorinated analog)
¹H NMR Data The synthesis of the related 4-azidomethyl-3-fluorophenylboronic acid has been reported, confirming the structure of the bromomethyl precursor via its conversion.

Synthesis and Purification

The synthesis of this compound typically proceeds from a commercially available starting material like 4-bromo-2-fluorotoluene. The process involves a lithium-halogen exchange followed by borylation.

Diagram of Synthetic Pathway

G A 4-Bromo-2-fluorotoluene B Lithiation (e.g., n-BuLi, -78 °C) A->B Step 1 C Intermediate Aryllithium B->C D Borylation (e.g., B(OMe)₃) C->D Step 2 E Intermediate Borate Ester D->E F Acidic Hydrolysis (e.g., HCl) E->F Step 3 G 4-Methyl-3-fluorophenylboronic acid F->G H Radical Bromination (e.g., NBS, AIBN) G->H Step 4 I This compound H->I

Caption: Synthetic route to this compound.

Detailed Synthesis Protocol

This protocol is a representative procedure based on established methods for analogous compounds.

Step 1-3: Synthesis of 4-Methyl-3-fluorophenylboronic acid

  • Setup: To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-2-fluorotoluene (1.0 eq) and anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 eq) dropwise, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C. Causality: The low temperature is critical to prevent side reactions and ensure regioselective lithium-halogen exchange.

  • Borylation: Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.

  • Hydrolysis: After stirring for 2 hours at -78 °C, allow the mixture to warm to room temperature overnight. Quench the reaction by adding 2M HCl and stir vigorously for 1-2 hours until two clear layers form.

  • Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-methyl-3-fluorophenylboronic acid, which can be purified by recrystallization.

Step 4: Bromination

  • Setup: Dissolve the 4-methyl-3-fluorophenylboronic acid (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile.

  • Reaction: Add N-Bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as AIBN (azobisisobutyronitrile, 0.05 eq).

  • Initiation: Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical bromination. Monitor the reaction by TLC or ¹H NMR.

  • Purification: Upon completion, cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate. The crude product, this compound, is often used immediately or converted to its more stable pinacol ester. Trustworthiness: Due to its reactivity, immediate use or derivatization is the most reliable protocol to prevent degradation.

Applications in Suzuki-Miyaura Cross-Coupling

The primary application of this reagent is as a bifunctional linchpin in multi-step syntheses. The boronic acid (or its pinacol ester) is first used in a Suzuki-Miyaura coupling, followed by modification at the bromomethyl position.

General Suzuki-Miyaura Protocol

Reaction Components:

  • Aryl Halide (or triflate) (1.0 eq)

  • This compound pinacol ester (1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

  • Solvent System (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O)

Step-by-Step Methodology:

  • To a Schlenk flask, add the aryl halide, the boronic acid pinacol ester, and the base.

  • Evacuate and backfill the flask with an inert gas (Argon) three times.

  • Add the degassed solvent system via syringe.

  • Add the palladium catalyst. Expertise & Experience: Adding the catalyst last to the complete, degassed mixture minimizes catalyst decomposition and ensures reproducible results.

  • Heat the reaction mixture (typically 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting biaryl product by column chromatography on silica gel.

Workflow Diagram for Sequential Reactions

G cluster_0 Part 1: C-C Bond Formation cluster_1 Part 2: Functionalization A Aryl Halide (Ar-X) + 4-(Bromomethyl)-3-fluorophenylboronic acid pinacol ester B Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->B C Intermediate: Ar-C₆H₃(F)-CH₂Br B->C E Nucleophilic Substitution (SN2) C->E Intermediate Used D Nucleophile (Nu-H) (e.g., R₂NH, NaN₃, RSNa) D->E F Final Product: Ar-C₆H₃(F)-CH₂Nu E->F

Caption: Sequential Suzuki coupling and nucleophilic substitution workflow.

Handling, Storage, and Safety

As a boronic acid derivative containing a benzylic bromide, this compound requires careful handling.

  • Safety: Boronic acids are generally irritants. The bromomethyl group makes this compound a lachrymator and a potential alkylating agent. Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: The free boronic acid is prone to dehydration to form boroxine anhydrides and potential self-reaction via the bromomethyl group. It should be stored under an inert atmosphere, refrigerated (2-8 °C), and protected from moisture and light. For long-term storage, conversion to the pinacol ester is highly recommended. The pinacol ester is significantly more stable and can be stored under similar conditions for extended periods.

  • Incompatibilities: Avoid strong oxidizing agents, strong bases, and moisture.

Conclusion

This compound is a powerful, albeit challenging, synthetic intermediate. Its value lies in the orthogonal reactivity of its functional groups, enabling the efficient construction of complex, fluorinated biaryl compounds. While its instability often necessitates in situ generation or the use of its pinacol ester, a thorough understanding of its synthesis and reactivity, as detailed in this guide, allows researchers to fully exploit its synthetic potential in the pursuit of novel therapeutics and advanced materials.

References

  • Li, Y., et al. (2023). Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. Molecules, 28(11), 4461. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • PubChem National Center for Biotechnology Information. 2-[4-(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. PubChem Compound Summary for CID 3734506. [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

A Technical Guide to 4-(Bromomethyl)-3-fluorophenylboronic Acid Pinacol Ester: A Bifunctional Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract: 4-(Bromomethyl)-3-fluorophenylboronic acid pinacol ester is a versatile bifunctional reagent of significant interest to researchers in medicinal chemistry and materials science. Its structure uniquely combines a stable, palladium-reactive boronic ester with an electrophilic benzylic bromide. This configuration allows for sequential, orthogonal reactions, making it an invaluable building block for constructing complex molecular architectures. This guide provides an in-depth analysis of its structure, dual reactivity, and strategic applications, supplemented with detailed experimental protocols and safety guidelines.

Molecular Profile and Physicochemical Properties

This compound pinacol ester, registered under CAS Number 1150271-74-1, is a solid organic compound at room temperature.[1] The strategic placement of three key functional groups on a central phenyl ring dictates its utility: the boronic acid pinacol ester, the bromomethyl group, and a fluorine atom.

  • The Boronic Acid Pinacol Ester: This moiety is a cornerstone of modern organic synthesis, primarily serving as the organoboron partner in Suzuki-Miyaura cross-coupling reactions.[2][3] The pinacol protecting group confers significantly greater stability compared to the free boronic acid, rendering the compound less susceptible to dehydration (forming boroxines) or protodeboronation, which simplifies handling, storage, and purification.[4]

  • The Bromomethyl Group: This benzylic bromide acts as a potent electrophilic site. It is primed for nucleophilic substitution (SN2) reactions, allowing for the introduction of a wide array of functionalities, including amines, phenols, thiols, and carbanions.

  • The Fluorine Atom: Positioned ortho to the bromomethyl group, the fluorine atom exerts a strong electron-withdrawing inductive effect. This can influence the reactivity of the adjacent benzylic position and the electronic properties of the aromatic ring. In a medicinal chemistry context, fluorine substitution is a well-established strategy for modulating metabolic stability, binding affinity, and membrane permeability.

Chemical Structure

The structural arrangement of these groups provides two distinct points for chemical modification.

Dual_Reactivity cluster_reagent This compound pinacol ester cluster_reaction1 Suzuki-Miyaura Coupling cluster_reaction2 Nucleophilic Substitution Reagent Core Phenyl Ring BoronicEster Boronic Acid Pinacol Ester Reagent->BoronicEster Site 1 Bromomethyl Benzylic Bromide Reagent->Bromomethyl Site 2 Suzuki Pd Catalyst, Base + Aryl/Vinyl-Halide BoronicEster->Suzuki SN2 Nucleophile (Nu⁻) (e.g., R-NH₂, R-OH, R-SH) Bromomethyl->SN2 Product1 C-C Bond Formation (Biaryl Synthesis) Suzuki->Product1 Product2 C-Nu Bond Formation (Functionalization) SN2->Product2

Caption: Orthogonal reactivity of the two key functional groups.

The Suzuki-Miyaura Handle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate. It is one of the most robust and widely used methods for forming carbon-carbon bonds, particularly for synthesizing biaryl and vinyl-aryl structures. [3] The catalytic cycle generally involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl/vinyl-halide bond, forming a Pd(II) complex. This is often the rate-determining step. [5]2. Transmetalation: The organic group from the boronic ester is transferred to the palladium center, displacing the halide. This step requires activation by a base.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

The stability and low toxicity of organoboron compounds make them highly advantageous reagents for these transformations. [2]

The Electrophilic Handle

The bromomethyl group is an excellent electrophile for SN2 reactions. The carbon atom is attached to a highly effective leaving group (bromide) and is part of a benzylic system, which stabilizes the transition state of the reaction. This allows for efficient coupling with a wide range of soft and hard nucleophiles, providing a direct route to introduce diverse side chains and linkers.

Synthetic Strategy and Experimental Protocols

A common synthetic strategy involves a two-step sequence where the more robust Suzuki coupling is performed first, followed by the generally milder nucleophilic substitution. This approach avoids exposing potentially sensitive nucleophiles to the palladium catalyst and basic conditions of the Suzuki reaction.

Synthetic_Workflow Start 4-(Bromomethyl)-3-fluorophenylboronic acid pinacol ester (A) Step1 Step 1: Suzuki-Miyaura Coupling (Pd Catalyst, Base, Aryl-X) Start->Step1 Intermediate Intermediate Product (B) (Biaryl with Bromomethyl group) Step1->Intermediate Step2 Step 2: Nucleophilic Substitution (Nucleophile, Base) Intermediate->Step2 Final Final Product (C) (Functionalized Biaryl) Step2->Final

Caption: A typical two-step synthetic workflow using the title compound.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the coupling of this compound pinacol ester with an aryl bromide.

Materials:

  • This compound pinacol ester (1.0 eq)

  • Aryl bromide (1.1 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

Procedure:

  • To an oven-dried reaction vessel, add this compound pinacol ester, the aryl bromide, Pd(dppf)Cl₂, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the biaryl intermediate.

Causality Note: The use of a base (K₂CO₃) is critical for the transmetalation step, forming a more nucleophilic boronate species. [6]The dppf ligand on the palladium catalyst provides stability and promotes the desired catalytic activity.

Protocol: Nucleophilic Substitution

This protocol describes a general procedure for the reaction of the bromomethyl-functionalized biaryl intermediate with a primary amine.

Materials:

  • Bromomethyl-functionalized biaryl intermediate (1.0 eq)

  • Primary amine (1.2 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

Procedure:

  • Dissolve the bromomethyl intermediate in the chosen solvent in a reaction vessel.

  • Add the base (K₂CO₃ or DIPEA) followed by the primary amine.

  • Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final functionalized molecule.

Causality Note: The base is used to scavenge the HBr generated during the reaction, driving the equilibrium towards the product. The choice of solvent and temperature depends on the nucleophilicity of the amine and the steric hindrance around the reaction center.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions are essential. [7][8]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [9]Work should be conducted in a well-ventilated fume hood. [9]* Handling: Avoid inhalation of dust and contact with skin and eyes. [10]This compound is a benzylic bromide and should be treated as a potential alkylating agent and irritant. [10][11]* Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible substances such as strong oxidizing agents. [9][10]Organoboron compounds can be sensitive to water. [9]* Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. [7]

Conclusion

This compound pinacol ester is a powerful and strategically designed bifunctional building block. The orthogonal reactivity of its boronic ester and benzylic bromide moieties provides chemists with a reliable platform for the efficient, stepwise synthesis of complex and highly functionalized molecules. Its stability and predictable reactivity make it an excellent choice for applications ranging from the development of novel pharmaceutical agents to the creation of advanced organic materials.

References

  • Fiveable. (n.d.). Organoboron compounds.
  • LEAPCHEM. (2025). What are the safety precautions when handling borane?.
  • Santa Cruz Biotechnology, Inc. (n.d.). 4-Bromomethyl-3-fluorophenylboronic acid, pinacol ester.
  • PubChem. (n.d.). 4-bromomethyl-3-fluorophenylboronic acid, pinacol ester.
  • Sigma-Aldrich. (n.d.). 4-Bromomethylphenylboronic acid pinacol ester 95%.
  • Organic Syntheses. (2011). Working with Hazardous Chemicals.
  • Zakarian Lab, UCSB. (n.d.). Zakarian Lab Safety Protocol.
  • Fisher Scientific. (n.d.). Material Safety Data Sheet.
  • Heterocycles. (2014). A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester.
  • Sigma-Aldrich. (n.d.). 4-Bromomethylphenylboronic acid pinacol ester 95%.
  • The Royal Society of Chemistry. (2015). Supporting Information.
  • Organic Syntheses. (n.d.). Boronic esters.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • PubChem. (n.d.). (4-(Phenylaminomethyl)phenyl)-boronic acid pinacol ester.
  • Elsevier Ltd. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid.
  • Wikipedia. (n.d.). Organoboron chemistry.
  • MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • Royal Society of Chemistry. (n.d.). Transition metal-free synthesis of alkyl pinacol boronates.
  • Key Organics. (2025). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • PubMed. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters.
  • Santa Cruz Biotechnology, Inc. (n.d.). 4-Bromophenylboronic acid, pinacol ester.
  • Combi-Blocks. (n.d.). 4-Bromomethyl-3-fluorophenylboronic Acid Pinacol Ester.
  • BenchChem. (2025). A Head-to-Head Battle in Suzuki-Miyaura Coupling: 4-Acetylphenylboronic Acid vs. Its Boronate Esters.
  • Oakwood Chemical. (n.d.). (Bromomethyl)boronic acid pinacol ester.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Google Patents. (n.d.). US5780454A - Boronic ester and acid compounds.
  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid....
  • ResearchGate. (n.d.). Reagents and conditions. (a) 4-Aminophenylboronic acid pinacol ester,....

Sources

2-(4-Bromomethyl-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-(4-Bromomethyl-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Subtitle: A Bifunctional "Linchpin" Scaffold for Modular Drug Discovery and PROTAC Linker Synthesis

Executive Summary

In the landscape of modern medicinal chemistry, 2-(4-Bromomethyl-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1150271-74-1) represents a high-value "linchpin" intermediate.[1] Its structural uniqueness lies in its dual functionality: an electrophilic benzylic bromide and a nucleophilic (pro-nucleophilic) aryl boronate ester. This orthogonality allows researchers to sequentially construct complex pharmacophores—specifically Proteolysis Targeting Chimeras (PROTACs) and fragment-based leads—with high precision. The inclusion of the 3-fluoro substituent is not merely decorative; it modulates the metabolic stability of the benzylic position, influences the torsional angle of the phenyl ring, and enhances lipophilicity (


), making it a superior alternative to the non-fluorinated analog.

Chemical Profile & Specifications

PropertySpecification
IUPAC Name 2-[4-(Bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS Number 1150271-74-1
Molecular Formula

Molecular Weight 314.99 g/mol
Physical State White to off-white solid
Solubility Soluble in DCM, THF, DMSO,

; Insoluble in water
Reactive Motifs 1.[1][2][3][4][5][6][7][8] Aryl Pinacol Boronate (Suzuki-Miyaura coupling partner)2. Benzylic Bromide (Electrophile for

)
Storage 2–8°C, Inert atmosphere (

/Ar), Desiccated

Synthetic Accessibility & Protocol

The synthesis of this compound typically proceeds via the radical bromination of its toluene precursor. This protocol is designed to maximize selectivity for the benzylic position over the aromatic ring or cleavage of the boronate ester.

Core Reaction: Radical Bromination

Precursor: 3-Fluoro-4-methylphenylboronic acid pinacol ester (CAS: 903895-56-7) Reagents: N-Bromosuccinimide (NBS), AIBN (Catalyst),


-Trifluorotoluene (Solvent).

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush with Argon.

  • Charge: Add 3-Fluoro-4-methylphenylboronic acid pinacol ester (1.0 equiv) and NBS (1.05 equiv). Note: A slight excess of NBS ensures conversion, but too much leads to gem-dibromination.

  • Solvent: Dissolve in anhydrous

    
    -Trifluorotoluene  (0.2 M concentration). Why? This solvent is superior to 
    
    
    
    due to higher boiling point and lower toxicity, while maintaining the non-polar environment required for radical mechanisms.
  • Initiation: Add AIBN (Azobisisobutyronitrile) (0.05 equiv).

  • Reaction: Heat to reflux (approx. 100°C) for 2–4 hours.

    • Self-Validation Check: Monitor by TLC (Hexane/EtOAc 9:1). The product usually has a slightly lower

      
       than the starting material.
      
    • Critical Endpoint: Stop heating immediately upon consumption of starting material to prevent decomposition of the boronate ester.

  • Workup: Cool to room temperature. Filter off the succinimide byproduct (insoluble solid). Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Yield Expectation: 60–75%.

SynthesisWorkflow Start Precursor: 3-Fluoro-4-methylphenyl boronate Process Reflux (100°C) 2-4 Hours Radical Mechanism Start->Process + Reagents Reagents NBS (1.05 eq) AIBN (0.05 eq) PhCF3 (Solvent) Reagents->Process Check QC Check: 1H NMR (Benzylic CH2 shift) Process->Check Monitor Product Target: Benzyl Bromide Boronate Check->Product Purification

Figure 1: Radical bromination workflow for the synthesis of the target compound.

Reactivity Landscape & Applications

This molecule serves as a divergent point in synthesis. The order of operations is critical:

  • Path A (Suzuki First): If the boronate is reacted first, the benzylic bromide may survive mild Suzuki conditions, but it is risky due to potential hydrolysis or polymerization.

  • Path B (Substitution First): This is the preferred route . The benzylic bromide is highly reactive toward nucleophiles (amines, thiols) under mild basic conditions that leave the boronate intact.

Mechanistic Insight: The Fluorine Effect

The fluorine atom at the 3-position exerts an inductive electron-withdrawing effect (


).
  • Increased Electrophilicity: The benzylic carbon is more electron-deficient than in the non-fluorinated analog, accelerating

    
     reactions with weak nucleophiles.
    
  • Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at the ortho-position during in vivo studies.

Strategic Workflow: PROTAC Linker Synthesis

In PROTAC design, this molecule acts as the connector between the E3 ligase ligand (e.g., attached via Suzuki coupling) and the Linker-Warhead (attached via


).

Reactivity Center 2-(4-Bromomethyl-3-fluorophenyl)- 4,4,5,5-tetramethyl-1,3,2-dioxaborolane Nu_Rxn Nucleophilic Substitution (SN2) (Amines, Thiols, Phenols) Center->Nu_Rxn Path 1: Linker Attachment (Preferred) Suzuki_Rxn Suzuki-Miyaura Coupling (Ar-X, Pd(0), Base) Center->Suzuki_Rxn Path 1 (Alternative) Risk: Polymerization Intermediate_A Functionalized Boronate (Linker Installed) Nu_Rxn->Intermediate_A Yields Final_Drug Bi-Aryl Scaffold (Fragment Linked) Suzuki_Rxn->Final_Drug Yields Intermediate_A->Suzuki_Rxn Path 2: Cross-Coupling

Figure 2: Divergent reactivity profile. Path 1 (Blue) is the standard route for PROTAC/Linker synthesis.

Handling & Safety (E-E-A-T)

  • Lachrymator Warning: Like most benzyl bromides, this compound is a potent lachrymator (tear gas agent).

    • Protocol: Always handle in a functioning fume hood.

    • Decontamination: Quench glassware with a dilute solution of ammonia or sodium thiosulfate to destroy residual alkyl bromide before removing from the hood.

  • Stability: The pinacol boronate is relatively stable to moisture, but the benzylic bromide is sensitive to hydrolysis.

    • Storage: Store under Nitrogen at 4°C. If the solid turns yellow/brown, it indicates decomposition (release of

      
      ).
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 46739422, 4-Bromomethyl-3-fluorophenylboronic acid pinacol ester. Retrieved from [Link]

  • Organic Syntheses (2019). General procedures for radical bromination of tolyl-boronates. (Contextual grounding for synthesis protocol). Retrieved from [Link]

  • Ishiyama, T., et al. (1995).Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. (Foundational reference for the boronate moiety). Journal of Organic Chemistry.

Sources

A Tale of Two Isomers: A Technical Guide to 4-(Bromomethyl)phenylboronic Acid and 4-Bromo-3-fluorophenylboronic Acid for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of synthetic chemistry, seemingly minor positional changes in a molecule's architecture can lead to profound differences in reactivity and application. This principle is vividly illustrated when comparing 4-(bromomethyl)phenylboronic acid and 4-bromo-3-fluorophenylboronic acid. Both are indispensable reagents in the modern synthetic chemist's toolkit, particularly for constructing the biaryl cores and complex scaffolds prevalent in pharmaceuticals and advanced materials.[1] However, their utility stems from fundamentally different reactive sites. This guide provides an in-depth exploration of these two critical building blocks, dissecting their structural nuances, reactivity profiles, and strategic applications to empower researchers in making informed decisions for their synthetic campaigns.

Part 1: The Decisive Difference: Structural and Electronic Foundations

The core distinction between these two molecules lies in the location and bonding environment of the bromine atom. This single positional difference dictates the primary mode of reactivity and, consequently, the strategic role each molecule plays in a synthetic sequence.

4-(Bromomethyl)phenylboronic Acid: The Bifunctional Linker

In 4-(bromomethyl)phenylboronic acid, the bromine is not directly attached to the aromatic ring. Instead, it resides on a methylene (-CH₂) group, forming a benzylic bromide. This arrangement positions the bromine on an sp³-hybridized carbon, making it a highly effective leaving group in nucleophilic substitution reactions.[2] The molecule thus presents two distinct reactive handles:

  • The Boronic Acid Moiety: A classic participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of a carbon-carbon bond with an aryl or vinyl halide.[3][4]

  • The Bromomethyl Group: A potent electrophilic site, readily undergoing SN1 or SN2 reactions with a vast array of nucleophiles (amines, alcohols, thiols, etc.).

This dual-reactivity profile makes it an exceptional bifunctional linker, ideal for tethering different molecular fragments or for installing a phenylboronic acid motif onto a substrate.[5]

4-Bromo-3-fluorophenylboronic Acid: The Decorated Arylating Agent

Conversely, 4-bromo-3-fluorophenylboronic acid features a bromine atom directly bonded to an sp²-hybridized carbon of the benzene ring, classifying it as an aryl bromide. This C(sp²)-Br bond is significantly stronger and less susceptible to nucleophilic substitution than its benzylic counterpart. The primary utility of this molecule is as a highly functionalized coupling partner in Suzuki-Miyaura reactions.[6] The key features are the electronic effects of the halogen substituents on the ring:

  • Fluorine and Bromine: Both are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I), which can influence the pKa of the boronic acid and the kinetics of the Suzuki coupling.[7] The presence of fluorine is particularly sought after in medicinal chemistry for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[8]

  • Aryl Bromide: While the primary reaction site is the boronic acid, the aryl bromide itself can serve as a secondary reactive handle for a subsequent cross-coupling reaction under different catalytic conditions, allowing for sequential, site-selective arylations.

Table 1: Comparative Physicochemical Properties
Property4-(Bromomethyl)phenylboronic acid4-Bromo-3-fluorophenylboronic acid
CAS Number 68162-47-0[9]133446-29-0
Molecular Formula C₇H₈BBrO₂[9]C₆H₅BBrFO₂
Molecular Weight 214.85 g/mol [9]218.82 g/mol
Appearance White to light beige crystalline powder[10]White to light yellow powder
Melting Point 173-177 °C[11]~138-142 °C
Primary Function Bifunctional LinkerDecorated Arylating Agent

Part 2: Strategic Deployment in Synthesis: Reactivity and Protocols

The choice between these two reagents is entirely dictated by the synthetic strategy. One is used to connect fragments, while the other is used to introduce a specific, pre-functionalized aromatic ring.

Workflow: 4-(Bromomethyl)phenylboronic Acid as a Molecular Bridge

The typical workflow involves using one of the two functional groups while the other is carried through the reaction, poised for a subsequent transformation. A common application is the attachment of a phenylboronic acid "tag" to a biomolecule or another synthetic intermediate via its reactive bromomethyl group.

Experimental Protocol: N-Alkylation of a Primary Amine

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 equivalent) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents) in anhydrous N,N-Dimethylformamide (DMF).

  • Addition of Boronic Acid: Add a solution of 4-(bromomethyl)phenylboronic acid (1.1 equivalents) in DMF dropwise to the stirred amine solution at room temperature.

  • Reaction: Allow the mixture to stir at room temperature for 4-12 hours. The causality for using a non-nucleophilic base like DIPEA is to scavenge the HBr byproduct without competing with the primary amine nucleophile in reacting with the benzylic bromide.

  • Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup: Quench the reaction by adding water. Extract the aqueous phase with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X-L₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar'-L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Product Ar-Ar' Transmetal->Product Reductive Elimination ArX Aryl Halide (Ar-X) ArX->OxAdd ArBOH2 4-Bromo-3-fluorophenylboronic acid (Ar'-B(OH)₂) ArBOH2->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Sources

4-(Bromomethyl)-3-fluorophenylboronic acid SMILES string

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(Bromomethyl)-3-fluorophenylboronic Acid: Synthesis, Properties, and Applications in Drug Discovery

Introduction

This compound is a versatile bifunctional building block of significant interest to researchers and scientists in the field of drug development. Its unique molecular architecture, featuring a fluorinated phenylboronic acid and a reactive bromomethyl group, offers a dual platform for molecular elaboration. The boronic acid moiety serves as a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. Simultaneously, the bromomethyl group provides a reactive handle for introducing a wide array of functional groups through nucleophilic substitution. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in medicinal chemistry and drug discovery.

Physicochemical Properties and Structural Elucidation

The strategic placement of the fluoro, bromomethyl, and boronic acid groups on the phenyl ring dictates the compound's reactivity and utility. The electron-withdrawing nature of the fluorine atom can influence the acidity of the boronic acid and the reactivity of the aromatic ring. The bromomethyl group, a benzylic halide, is primed for SN2 reactions, allowing for the facile introduction of diverse functionalities.

PropertyValue
Molecular Formula C7H7BBrFO2
Molecular Weight 232.84 g/mol
SMILES String Oc1cc(F)c(CBr)cc1
Appearance Off-white to white solid (predicted)
Solubility Soluble in methanol, DMSO, and other polar organic solvents

Synthesis and Purification

A plausible synthetic route to this compound can be envisioned starting from commercially available 4-bromo-2-fluorotoluene. The synthesis involves a halogen-metal exchange followed by borylation and subsequent deprotection.

Proposed Synthetic Workflow

Synthetic Workflow Proposed Synthesis of this compound start 4-Bromo-2-fluorotoluene step1 Lithiation (n-BuLi, THF, -78 °C) start->step1 step2 Borylation (Triisopropyl borate) step1->step2 step3 Hydrolysis (aq. HCl) step2->step3 intermediate 2-Fluoro-4-methylphenylboronic acid step3->intermediate step4 Radical Bromination (NBS, AIBN, CCl4, reflux) intermediate->step4 product This compound step4->product

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol
  • Synthesis of 2-Fluoro-4-methylphenylboronic acid:

    • Dissolve 4-bromo-2-fluorotoluene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Slowly add a solution of n-butyllithium in hexanes while maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours.

    • Add triisopropyl borate dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of aqueous hydrochloric acid.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield 2-fluoro-4-methylphenylboronic acid.

  • Synthesis of this compound:

    • Dissolve 2-fluoro-4-methylphenylboronic acid in carbon tetrachloride.

    • Add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

    • Reflux the reaction mixture with stirring. The reaction progress can be monitored by TLC or GC-MS.

    • After completion, cool the reaction mixture to room temperature and filter to remove succinimide.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford this compound.

Chemical Reactivity and Key Applications

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex.[1][2] this compound is an excellent substrate for this reaction, allowing for the coupling of the 4-(bromomethyl)-3-fluorophenyl moiety to a wide range of organic molecules.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki-Miyaura Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA PdII R1-Pd(II)L2-X OA->PdII R1-X TM Transmetalation PdII->TM PdII_R1R2 R1-Pd(II)L2-R2 TM->PdII_R1R2 R2B R2-B(OR)2 R2B->TM Base Base Base->TM RE Reductive Elimination PdII_R1R2->RE RE->Pd0 Product R1-R2 RE->Product Product Formation Protection_Deprotection Protection and Deprotection of Boronic Acids BoronicAcid R-B(OH)2 Protect Protection (e.g., Pinacol, Dean-Stark) BoronicAcid->Protect Protected Pinacol Boronate Ester Protect->Protected Reaction Further Synthetic Steps Protected->Reaction Deprotect Deprotection (e.g., NaIO4, aq. acid/base) Protected->Deprotect Reaction->Protected Deprotect->BoronicAcid

Caption: General workflow for the protection and deprotection of boronic acids.

Pinacol esters are particularly popular due to their stability to a wide range of reaction conditions, including chromatography. [3]Deprotection can typically be achieved by hydrolysis under acidic or basic conditions, or by transesterification. [3][4]

Applications in Drug Discovery and Medicinal Chemistry

Phenylboronic acids are privileged scaffolds in medicinal chemistry. The boronic acid group can act as a covalent reversible inhibitor of serine proteases, where the boron atom forms a tetrahedral intermediate with the catalytic serine residue. The trifluoromethyl group, often introduced via Suzuki-Miyaura coupling with reagents like 4-(trifluoromethyl)phenylboronic acid, is known to enhance metabolic stability and binding affinity of drug candidates. [5] The bifunctional nature of this compound makes it a valuable tool for the synthesis of complex molecules in drug discovery programs. For example, it can be used to construct novel β-lactamase inhibitors, where the boronic acid acts as the pharmacophore and the rest of the molecule is elaborated from the bromomethyl handle. [6]

Handling, Storage, and Safety

This compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is likely to be an irritant to the eyes, skin, and respiratory tract. The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis and drug discovery. Its ability to participate in both Suzuki-Miyaura cross-coupling reactions and nucleophilic substitutions makes it a powerful tool for the construction of complex molecular architectures. The insights provided in this guide aim to equip researchers and scientists with the necessary knowledge to effectively utilize this reagent in their research endeavors.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemist, T. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. [Link]

  • ResearchGate. (n.d.). Boronic acids protecting groups with standard deprotecting conditions. [Link]

  • Santi, N., et al. (2023). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Molecules, 28(15), 5789. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 4-Trifluoromethylphenylboronic Acid in Modern Drug Discovery. [Link]

  • Santi, N., et al. (2025). Discovery of Boronic Acids-Based β- Lactamase Inhibitors Through In Situ Click Chemistry. Preprints.org. [Link]

Sources

Methodological & Application

Chemoselective Suzuki-Miyaura Cross-Coupling of 4-(Bromomethyl)-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Strategic Analysis

This guide details the protocol for the chemoselective Suzuki-Miyaura cross-coupling of 4-(Bromomethyl)-3-fluorophenylboronic acid (CAS: 68162-47-0).[1][2]

The Challenge: This reagent presents a classic "Janus" chemical conflict. It contains two reactive centers:[1][3]

  • Nucleophilic Site: The boronic acid (

    
    ), intended for cross-coupling.[1][2]
    
  • Electrophilic Site: The benzylic bromide (

    
    ), which is highly susceptible to nucleophilic attack (hydrolysis) or oxidative addition (polymerization).[1][2]
    

The Solution: Standard aqueous Suzuki conditions (e.g.,


) will catastrophic failure via hydrolysis of the benzylic bromide to the benzyl alcohol. Successful coupling requires strictly anhydrous conditions  using mild bases (

or

) and specific catalytic systems that favor aryl-halide oxidative addition over benzylic-halide activation.[1][2]
Mechanistic Pathway & Chemoselectivity

The following diagram illustrates the competing pathways and the required control strategy.

ReactionPathways Start 4-(Bromomethyl)-3- fluorophenylboronic acid Rxn Suzuki Conditions (Base + Pd Cat) Start->Rxn Path_A Path A: Desired Coupling (Anhydrous, Mild Base) Rxn->Path_A High Selectivity Path_B Path B: Hydrolysis (Aqueous Base) Rxn->Path_B H2O present Path_C Path C: Self-Polymerization (Active Pd, No Partner) Rxn->Path_C Slow Ar-X addn Product Target Biaryl (Intact -CH2Br) Path_A->Product Waste1 Benzyl Alcohol Derivative Path_B->Waste1 Waste2 Hyperbranched Polymer Path_C->Waste2

Figure 1: Chemoselectivity landscape.[1] Path A is the only viable route for preserving the benzylic bromide handle.

Critical Reaction Parameters

To ensure reproducibility, the following parameters must be strictly controlled.

ParameterRecommendationRationale
Solvent 1,4-Dioxane or Toluene (Anhydrous)Protic solvents (EtOH, MeOH) will cause solvolysis of the

group (ether formation).[1][2]
Base

(finely ground)
or

Insoluble anhydrous bases provide a "slow-release" basicity that activates the boronate without rapidly hydrolyzing the alkyl bromide.[1][2]
Catalyst

The ferrocenyl ligand is robust and less prone to initiating "Heck-type" side reactions on the benzyl bromide compared to

.[1][2]
Atmosphere Argon / Nitrogen Oxygen promotes homocoupling of boronic acids; moisture destroys the benzyl bromide.
Temperature 60°C - 80°C Avoid reflux temperatures (>100°C) which accelerate thermal decomposition of the benzylic halide.[1]

Experimental Protocol: Anhydrous Cross-Coupling

Objective: Couple this compound (1.2 equiv) with an Aryl Bromide (1.0 equiv).

Materials Checklist
  • Reagent A: Aryl Bromide (1.0 mmol)[1][4]

  • Reagent B: this compound (1.2 mmol, 279 mg)[1]

  • Catalyst:

    
     (0.05 mmol, 5 mol%)[1]
    
  • Base: Anhydrous

    
     (Tribasic Potassium Phosphate) (3.0 mmol, 636 mg)[1]
    
  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL)

  • Safety: Lachrymator Warning. The boronic acid contains a benzyl bromide moiety. Handle only in a fume hood.

Step-by-Step Workflow

ProtocolWorkflow Step1 1. Charge Solids Add Ar-Br, Boronic Acid, K3PO4, Catalyst to reaction vial. Step2 2. Inert Atmosphere Cycle Evacuate and backfill with Argon (3x). CRITICAL: Remove all O2 and Moisture. Step1->Step2 Step3 3. Solvent Addition Inject Anhydrous Dioxane via syringe. Do not open vial to air. Step2->Step3 Step4 4. Reaction Heat to 80°C for 4-12 hours. Monitor via TLC/LCMS. Step3->Step4 Step5 5. Workup Cool to RT. Filter through Celite pad. (Removes insoluble salts/Pd). Step4->Step5 Step6 6. Purification Rapid Flash Chromatography. (Avoid prolonged exposure to Silica). Step5->Step6

Figure 2: Operational workflow for the anhydrous coupling protocol.

Detailed Procedure
  • Preparation: Oven-dry a 20 mL reaction vial and a magnetic stir bar. Allow to cool under a stream of argon.[1]

  • Charging: Add the Aryl Bromide (1.0 mmol), Boronic Acid (1.2 mmol),

    
     (3.0 mmol), and 
    
    
    
    (5 mol%) to the vial.
  • Degassing: Cap the vial with a septum. Evacuate under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle 3 times.

  • Solvation: Add anhydrous 1,4-Dioxane (5 mL) via syringe.

  • Reaction: Place the vial in a pre-heated block at 80°C with vigorous stirring.

    • Checkpoint: Monitor by TLC after 2 hours. The spot for the boronic acid (usually stays at baseline or streaks) should diminish.[1]

  • Quench & Workup: Once conversion is complete, cool the mixture to room temperature. Dilute with Ethyl Acetate (10 mL).[1]

  • Filtration: Filter the mixture through a pad of Celite to remove the phosphate salts and palladium black. Rinse the pad with Ethyl Acetate.

  • Concentration: Concentrate the filtrate under reduced pressure. Do not heat above 40°C during evaporation to prevent thermal degradation.[1]

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

    • Note: Benzyl bromides can degrade on acidic silica.[1] If streaking occurs, add 1% Triethylamine to the eluent or use neutral alumina.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Product contains -CH2OH (Alcohol) Moisture in solvent or base.[1][2]Use fresh anhydrous solvent; flame-dry glassware; switch base to

.[1]
Product contains -CH2OEt (Ether) Alcohol used as co-solvent.[1]Strictly avoid MeOH, EtOH, or IPA.[1] Use only Dioxane, Toluene, or DMF.[1]
Low Conversion Catalyst deactivation.Switch to Pd(OAc)2 + SPhos . SPhos is highly active and creates a steric shell that protects the Pd center.
Polymerization (Insoluble gum) Self-coupling of Boronic Acid.[1]Add the boronic acid slowly (syringe pump) as a solution over 1 hour to keep its concentration low relative to the Aryl Bromide.

Alternative Strategy: Pinacol Ester Protection

If the free acid proves too unstable (rapid polymerization), convert it to the Pinacol Ester in situ or prior to coupling.[1] The ester is significantly less prone to protodeboronation and side reactions.

Protocol:

  • Mix Boronic Acid (1 equiv) with Pinacol (1.1 equiv) and

    
     in anhydrous 
    
    
    
    .
  • Stir at RT for 2 hours.

  • Filter and concentrate to obtain the Pinacol Ester.[1]

  • Use the ester in the Suzuki protocol described above.

References

  • Miyaura, N., & Suzuki, A. (1995).[1][5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Molander, G. A., & Biolatto, B. (2003).[1][6] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates. Journal of Organic Chemistry, 68(11), 4302–4314.[1] (Demonstrates utility of anhydrous conditions for sensitive substrates). Link[1]

  • Ishiyama, T., et al. (1995).[1] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[1][2] Journal of Organic Chemistry, 60(23), 7508–7510.[1] Link[1]

  • Sigma-Aldrich. (n.d.).[1] 4-(Bromomethyl)phenylboronic acid Product Specification & Safety Data Sheet. (Provides physical properties and safety data for the non-fluorinated analog, applicable here). Link

Sources

Application Note: Synthesis of Fluorinated Biaryls using 4-(Bromomethyl)-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is structured to provide a comprehensive technical workflow for the synthesis of fluorinated biaryls using 4-(Bromomethyl)-3-fluorophenylboronic acid . This bifunctional reagent offers a unique scaffold for medicinal chemistry, combining a Suzuki-Miyaura coupling handle (boronic acid) with a versatile electrophilic site (bromomethyl) and a metabolic blocking group (fluorine).

Introduction & Significance

The incorporation of fluorine into biaryl scaffolds is a cornerstone strategy in modern drug discovery.[1][2] It modulates lipophilicity (


), enhances metabolic stability by blocking oxidative hotspots (e.g., P450 metabolism), and alters the electronic properties of the aromatic ring.

This compound (CAS: 160017-07-2) is a high-value building block because it is bifunctional :

  • Boronic Acid (C-1): Enables the formation of the biaryl core via Suzuki-Miyaura cross-coupling.[2][3]

  • Bromomethyl Group (C-4): A reactive electrophile (benzylic bromide) allowing for late-stage diversification (e.g., amination, etherification) or "fragment growing" in Fragment-Based Drug Discovery (FBDD).

  • Fluorine (C-3): Provides ortho-fluorine effects, influencing the conformation of the final biaryl system and protecting the benzylic position from metabolic oxidation.

Key Challenges
  • Chemo-selectivity: The benzylic bromide is susceptible to nucleophilic attack (by bases/solvents) and oxidative addition (by Pd catalysts), potentially interfering with the Suzuki coupling.

  • Ligand Interaction: Phosphine ligands (e.g., PPh

    
    ) can undergo quaternization with the bromomethyl group, poisoning the catalyst.
    
  • Protodeboronation: The electron-withdrawing nature of fluorine and the bromine substituent can accelerate deboronation under harsh basic conditions.[2]

Strategic Workflows

To maximize yield and purity, the order of operations is critical. We define two primary workflows based on the stability of the intended "Tail" group.

Workflow A: The "Suzuki-First" Approach

Best for: When the final functional group (Nu) is sensitive to Pd-catalysis or when constructing a library of biaryl cores for later diversification.[2] Critical Requirement: Use of non-nucleophilic bases and bulky catalysts to preserve the alkyl bromide.

Workflow B: The "Functionalization-First" Approach

Best for: When the "Tail" (Nu) is stable (e.g., an ether or a non-coordinating amine) and the biaryl coupling is the difficult step. Critical Requirement: Protection of the boronic acid (e.g., as a Pinacol ester) is often required to prevent side reactions during the nucleophilic substitution.

G Reagent 4-(Bromomethyl)-3- fluorophenylboronic acid Pinacol Pinacol Ester Intermediate Reagent->Pinacol Protection (Pinacol, MgSO4) Subst_Prod Functionalized Boronate Reagent->Subst_Prod Direct Subst. (High Risk of Side Rxn) Biaryl_Br Biaryl-CH2Br Intermediate Reagent->Biaryl_Br Path A: Suzuki Coupling (Pd(dppf)Cl2, Anhydrous Base) Pinacol->Subst_Prod Nucleophilic Substitution (H-Nu, Mild Base) Final Target Fluorinated Biaryl Subst_Prod->Final Path B: Suzuki Coupling (Pd Catalyst, Aqueous Base) Biaryl_Br->Final Nucleophilic Substitution (H-Nu, Base)

Figure 1: Decision tree for the synthesis of fluorinated biaryls. Path A is preferred for library generation; Path B is preferred for complex tail groups.[2]

Experimental Protocols

Protocol 1: Reagent Handling & Stability
  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The benzylic bromide is a lachrymator and moisture-sensitive (hydrolysis to benzyl alcohol).[2]

  • Analysis: Verify purity via

    
    H NMR (DMSO-
    
    
    
    ) or
    
    
    F NMR. Boronic acids often exist as equilibrium mixtures with their anhydrides (boroxines); this does not affect stoichiometry in Suzuki couplings.[2]
Protocol 2: "Suzuki-First" Coupling (Preserving the -CH Br)

Objective: Couple the boronic acid with an Aryl Halide (Ar-X) while keeping the bromomethyl group intact for later reaction.[2]

Reagents:

  • Boronic Acid: 1.0 equiv[2][4]

  • Aryl Halide (Ar-Br/I): 1.0 equiv

  • Catalyst: Pd(dppf)Cl

    
    [5]·CH
    
    
    
    Cl
    
    
    (3–5 mol%)
    • Why: The ferrocene ligand is bulky and less nucleophilic than PPh

      
      , reducing the risk of reacting with the benzyl bromide.
      
  • Base: K

    
    PO
    
    
    
    (3.0 equiv), finely ground, anhydrous.
    • Why: Anhydrous phosphate is mild enough to promote transmetallation but minimizes hydrolysis of the benzyl bromide compared to aqueous carbonates.[2]

  • Solvent: 1,4-Dioxane (dry).

Procedure:

  • Setup: Charge a reaction vial with the boronic acid (1.0 equiv), Aryl Halide (1.0 equiv), Pd(dppf)Cl

    
     (0.05 equiv), and K
    
    
    
    PO
    
    
    (3.0 equiv).
  • Inerting: Seal the vial and purge with Argon for 5 minutes.

  • Solvation: Add anhydrous 1,4-Dioxane (0.1–0.2 M concentration) via syringe.

  • Reaction: Heat to 80°C for 4–12 hours. Monitor via LC-MS.

    • Note: Look for the mass of Biaryl-CH

      
      Br.[2] If Biaryl-CH
      
      
      
      OH (hydrolysis) is observed, lower temperature to 60°C or switch to Toluene.
  • Workup: Dilute with EtOAc, wash with water (x1) and brine (x1). Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc). Caution: The product is a benzyl bromide derivative; silica gel can sometimes cause degradation.[2] Neutralize silica with 1% Et

    
    N if necessary, or use short paths.[2]
    
Protocol 3: "Functionalization-First" (Pinacol Protection Strategy)

Objective: Install a nucleophile (e.g., Morpholine, Azide) before the Suzuki coupling.

Step A: Pinacol Protection (Recommended) Working with the free boronic acid during nucleophilic substitution can lead to "ate" complex formation or solubility issues.[2]

  • Mix this compound (1 equiv) and Pinacol (1.1 equiv) in THF.

  • Add MgSO

    
     (2 equiv) to absorb water. Stir at RT for 2–4 hours.[2]
    
  • Filter and concentrate. The resulting Pinacol Ester is more stable and soluble.

Step B: Nucleophilic Substitution

  • Dissolve the Pinacol Ester (1 equiv) in MeCN or DMF.

  • Add the Nucleophile (e.g., Morpholine, 1.2 equiv) and Base (DIPEA or K

    
    CO
    
    
    
    , 1.5 equiv).
  • Stir at RT (or mild heat 40°C) until conversion is complete.

  • Outcome: You now have a functionalized Aryl-Boronate ester.[2]

Step C: Standard Suzuki Coupling

  • React the functionalized boronate with Ar-X using standard conditions: Pd(PPh

    
    )
    
    
    
    (5 mol%), Na
    
    
    CO
    
    
    (2M aq), DME/Water (10:1), 90°C.
  • Since the sensitive bromide is gone, you can use cheaper catalysts and aqueous bases.

Data Summary & Comparison

ParameterPath A (Suzuki First)Path B (Subst. First)
Primary Risk Hydrolysis of -CH

Br; Catalyst poisoning by -CH

Br
Boron protection required; "Ate" complex formation
Catalyst Choice Pd(dppf)Cl

or Pd(Amphos)Cl

(Robust)
Standard Pd(PPh

)

or Pd(OAc)

/XPhos
Base System Anhydrous (K

PO

/Toluene or Dioxane)
Aqueous (Na

CO

/DME) is acceptable
Step Count 2 Steps (Linear)3 Steps (Protection + Subst + Coupling)
Overall Yield Moderate (sensitive intermediate)High (more robust intermediates)

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (Suzuki) Phosphonium salt formation (Cat.[2] poisoning)Switch ligand to dppf or Xantphos. Avoid PPh

.
Product = Benzyl Alcohol Hydrolysis of -CH

Br
Eliminate water.[2] Use anhydrous K

PO

or CsF in dry solvent.
Protodeboronation Fluorine substituent increases acidity of BReduce base strength (use KHCO

or K

PO

).[2] Lower Temp.
Homocoupling Oxidative coupling of Boronic AcidDegas solvents thoroughly.[2] Ensure Ar-X is in slight excess.

References

  • Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Molander, G. A., & Sandrock, D. L. (2009).[7] Suzuki-Miyaura Cross-Coupling of Secondary Alkyltrifluoroborates. Journal of the American Chemical Society, 131(34), 12050–12051. (Provides context on stabilizing sensitive boron species). Link

  • Kondolff, I., Doucet, H., & Santelli, M. (2004).[7] Tetraphosphine/palladium catalysed Suzuki cross-coupling of aryl bromides with arylboronic acids.[2] Tetrahedron, 60(17), 3813-3818. (Discusses ligand effects relevant to preventing side reactions). Link

  • BenchChem. (2025).[1][2] A Technical Guide to Fluorinated Biaryl Compounds: Synthesis, Properties, and Applications. (General context on fluorinated biaryl utility). Link

  • Das, S., et al. (2003).[6] Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719-7722. (Demonstrates synthesis and handling of similar fluoro-phenylboronic acid derivatives). Link

Sources

Application Notes and Protocols: Preparation of Boron-Containing Enzyme Inhibitors via Benzyl Bromide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron-containing compounds have emerged as a pivotal class of molecules in medicinal chemistry, demonstrating significant therapeutic potential as enzyme inhibitors.[1][2][3] Their unique ability to form stable, yet reversible, covalent bonds with active site nucleophiles, such as the serine residue in proteases, makes them particularly effective.[4][5] The boron atom, with its empty p-orbital, acts as a Lewis acid, readily accepting a pair of electrons from a nucleophilic amino acid residue within the enzyme's active site. This interaction mimics the transition state of the catalyzed reaction, leading to potent and highly selective inhibition.[4] Among the various synthetic routes to these valuable compounds, the use of benzyl bromide intermediates offers a versatile and efficient pathway to a diverse range of boron-containing enzyme inhibitors.

This guide provides a detailed overview of the strategic considerations and practical methodologies for the synthesis of boron-containing enzyme inhibitors utilizing benzyl bromide as a key building block. We will delve into the underlying chemical principles, provide step-by-step protocols for key transformations, and offer insights into the characterization and purification of the final products.

The Strategic Importance of the Benzyl Bromide Intermediate

Benzyl bromides are valuable precursors in organic synthesis due to the reactivity of the benzylic C-Br bond. This reactivity can be harnessed to form a carbon-boron bond, a critical step in the synthesis of the target enzyme inhibitors. The general strategy involves the conversion of a substituted benzyl bromide into a benzylboronate ester, which can then be further elaborated or directly incorporated into the final inhibitor structure.

Key Synthetic Transformations

The journey from a benzyl bromide to a boron-containing enzyme inhibitor typically involves two key stages:

  • Formation of the Benzylboronate Ester: This is the cornerstone of the synthetic route. Several methods exist for this transformation, with the choice often depending on the substrate's functional group tolerance and the desired scale of the reaction.

  • Elaboration and Coupling Reactions: Once the benzylboronate ester is in hand, it can be modified or coupled with other molecular fragments to construct the final enzyme inhibitor. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful tool in this context.[6]

Experimental Protocols

Part 1: Synthesis of Benzylboronate Esters from Benzyl Bromides

The conversion of benzyl bromides to their corresponding boronate esters is a critical step. One of the most common and effective methods involves a palladium-catalyzed cross-coupling reaction with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[7][8]

Protocol 1: Palladium-Catalyzed Borylation of Benzyl Bromide

This protocol describes a general procedure for the synthesis of a benzylpinacoloboronate ester from a substituted benzyl bromide.

Materials:

  • Substituted Benzyl Bromide

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., SPhos, JohnPhos)[9][10]

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF)[10]

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the substituted benzyl bromide (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), palladium(II) acetate (0.02-0.05 equiv), and the phosphine ligand (0.04-0.10 equiv).

  • Addition of Base and Solvent: Add the base (e.g., potassium carbonate, 2.0-3.0 equiv) and the anhydrous solvent.

  • Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) for the required time (typically 4-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired benzylboronate ester.[11]

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. An inert atmosphere is crucial to maintain catalytic activity.

  • Anhydrous Solvent: Water can react with the boronic ester product and can also interfere with the catalytic cycle.

  • Ligand Selection: The choice of phosphine ligand is critical for the efficiency of the cross-coupling reaction. Bulky, electron-rich ligands like SPhos and JohnPhos often provide excellent results for these types of transformations.[9][10]

  • Base: The base is required to activate the diboron reagent and facilitate the transmetalation step in the catalytic cycle.

Part 2: Application in the Synthesis of a Peptidyl Boronic Acid Inhibitor

This section illustrates how a benzylboronate ester intermediate can be utilized in the synthesis of a dipeptide boronic acid, a class of compounds known to inhibit serine proteases.[12]

Protocol 2: Suzuki-Miyaura Coupling of a Benzylboronate Ester with a Halogenated Peptide Fragment

This protocol outlines the coupling of a benzylboronate ester with a halogenated amino acid derivative to form a key intermediate in the synthesis of a peptidyl boronic acid inhibitor.

Materials:

  • Benzylboronate Ester (from Protocol 1)

  • N-protected Halogenated Amino Acid Ester (e.g., N-Boc-4-iodophenylalanine methyl ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., aqueous sodium carbonate or potassium phosphate)

  • Solvent system (e.g., toluene/water or dioxane/water)

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve the N-protected halogenated amino acid ester (1.0 equiv) and the benzylboronate ester (1.1-1.2 equiv) in the organic solvent.

  • Addition of Catalyst and Base: Add the palladium catalyst (0.03-0.05 equiv) and the aqueous base solution.

  • Reaction Conditions: Heat the biphasic mixture to reflux (typically 80-100 °C) with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the residue by flash column chromatography to yield the coupled product.

Subsequent Steps: The resulting coupled product can then be subjected to standard peptide synthesis and deprotection steps to yield the final dipeptidyl boronic acid inhibitor.[12] This typically involves hydrolysis of the methyl ester, coupling with another amino acid, and finally, deprotection of the boronic acid and N-terminal protecting groups.

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the preparation of a boron-containing enzyme inhibitor starting from a benzyl bromide intermediate.

G cluster_0 Stage 1: Benzylboronate Ester Synthesis cluster_1 Stage 2: Inhibitor Assembly Benzyl Bromide Benzyl Bromide Borylation Borylation Benzyl Bromide->Borylation B₂pin₂, Pd Catalyst, Base Benzylboronate Ester Benzylboronate Ester Borylation->Benzylboronate Ester Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling Benzylboronate Ester->Suzuki-Miyaura Coupling Halogenated Peptide Fragment, Pd Catalyst, Base Coupled Intermediate Coupled Intermediate Suzuki-Miyaura Coupling->Coupled Intermediate Deprotection & Elaboration Deprotection & Elaboration Coupled Intermediate->Deprotection & Elaboration Standard Peptide Chemistry Final Boron-Containing Inhibitor Final Boron-Containing Inhibitor Deprotection & Elaboration->Final Boron-Containing Inhibitor

Caption: General workflow for the synthesis of boron-containing enzyme inhibitors.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions for the key transformations described above. It is important to note that these are general guidelines, and optimization may be necessary for specific substrates.

Reaction StepKey ReagentsCatalyst/LigandBaseSolventTemperature (°C)Typical Yield (%)
Borylation of Benzyl Bromide Benzyl Bromide, B₂pin₂Pd(OAc)₂ / SPhosK₂CO₃1,4-Dioxane80-10070-90
Suzuki-Miyaura Coupling Benzylboronate Ester, Aryl HalidePd(PPh₃)₄Na₂CO₃ (aq)Toluene80-10065-85

Trustworthiness: A Self-Validating System

The protocols outlined in this guide are designed to be self-validating. The successful synthesis and characterization of the intermediate benzylboronate ester are critical checkpoints.

Characterization of Intermediates and Final Products
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the intermediates and the final product. The presence of characteristic signals for the benzyl group and the boronate ester (or boronic acid) is a key indicator of a successful reaction. ¹¹B NMR can also be used to confirm the presence and environment of the boron atom.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized compounds.

  • Purity Analysis: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

A thorough characterization at each step ensures the integrity of the synthetic route and the identity of the final enzyme inhibitor.

Conclusion

The use of benzyl bromide intermediates provides a robust and versatile platform for the synthesis of a wide array of boron-containing enzyme inhibitors. The palladium-catalyzed borylation and subsequent Suzuki-Miyaura cross-coupling reactions are powerful tools that enable the efficient construction of complex molecular architectures. By understanding the underlying principles and adhering to rigorous experimental protocols and characterization, researchers can successfully prepare these valuable compounds for further investigation in drug discovery and development. The continued exploration of novel synthetic methodologies will undoubtedly lead to the discovery of new and more potent boron-based therapeutics.[13]

References

  • Vertex AI Search. (2021, December 17).
  • Organic Chemistry Portal.
  • TCI AMERICA. Suzuki-Miyaura Cross-Coupling Reaction.
  • National Institutes of Health. (n.d.). Synthesis of biologically active boron-containing compounds - PMC.
  • Google Patents. (n.d.). US20130184484A1 - Process for preparing boronic acids and esters in the presence of magnesium metal.
  • Chemical Communications (RSC Publishing). (n.d.).
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • ResearchGate. (2025, August 7). Electrosynthesis of Benzylboronic Acids and Esters. | Request PDF.
  • National Institutes of Health. (n.d.). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC.
  • Wiley-VCH. (2010, June 1).
  • Organic Chemistry Portal. (n.d.).
  • MDPI. (2020, September 21).
  • Chemical Society Reviews (RSC Publishing). (n.d.). Boron-containing inhibitors of synthetases.
  • SciSpace. (2017, November 28). Synthesis of biologically active boron-containing compounds.
  • Organic Syntheses Procedure. (n.d.). boronic esters.
  • PubMed. (2011, August 15). Boron-containing inhibitors of synthetases.
  • ResearchGate. (2025, August 7). Boron-Containing Inhibitors of Synthetases | Request PDF.
  • Frontiers. (2021, August 8).
  • Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017, April 21).
  • PubMed. (2023, November 19). Boron-containing carbonic anhydrases inhibitors.
  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC.
  • ResearchGate. (n.d.). Inhibition by boronic acids and benzyl alcohol | Download Table.

Sources

Troubleshooting & Optimization

Avoiding polymerization of 4-(Bromomethyl)-3-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Bromomethyl)-3-fluorophenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of working with this reactive compound, with a primary focus on preventing its polymerization.

I. Understanding the Challenge: The Instability of this compound

This compound is a valuable reagent in organic synthesis, particularly in cross-coupling reactions. However, its utility is often hampered by its inherent instability. The presence of both a reactive bromomethyl group and a boronic acid moiety makes the molecule susceptible to self-condensation or polymerization, leading to the formation of unwanted oligomers and polymers. This degradation not only reduces the yield of the desired product but can also complicate purification processes.

The Mechanism of Polymerization

The primary pathway for the polymerization of this compound is believed to be an intermolecular reaction where the nucleophilic boronic acid (or its boronate form) of one molecule attacks the electrophilic benzylic carbon of the bromomethyl group of another molecule. This process can be exacerbated by factors such as moisture, heat, and the presence of basic or nucleophilic impurities.

Additionally, boronic acids are known to form cyclic anhydrides, known as boroxines, through dehydration.[1] While this is a reversible process, it can contribute to the overall degradation of the material.

Below is a simplified representation of the potential polymerization pathway.

Monomer1 This compound Polymer Polymeric Species Monomer1->Polymer Self-condensation Monomer2 This compound Monomer2->Polymer

Caption: Potential polymerization of this compound.

II. Troubleshooting Guide: Preventing and Identifying Polymerization

This section provides a structured approach to troubleshooting common issues related to the polymerization of this compound.

Problem 1: Reagent appears clumpy, discolored, or has poor solubility.
Potential Cause Recommended Action Scientific Rationale
Polymerization/Degradation 1. Visual Inspection: Check for any changes in the physical appearance of the solid (e.g., from a fine powder to a sticky or clumpy solid). 2. Solubility Test: Attempt to dissolve a small amount in a suitable solvent (e.g., anhydrous THF, DMF). Poor solubility is a strong indicator of polymer formation. 3. Analytical Characterization: If possible, analyze the material using techniques like ¹H NMR, ¹¹B NMR, or LC-MS to identify the presence of polymeric species.[2][3]Polymers will have different physical properties than the monomer, including reduced solubility in common organic solvents. Spectroscopic and chromatographic methods can provide direct evidence of oligomerization or polymerization.
Hygroscopicity 1. Proper Storage: Ensure the reagent is stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator.[4][5] 2. Drying: If moisture absorption is suspected, the material can be dried under high vacuum. However, avoid heating, as this can accelerate degradation.[6][7]Boronic acids are known to be hygroscopic.[4][8][9] Absorbed water can facilitate both boroxine formation and hydrolysis of the bromomethyl group, leading to degradation.
Problem 2: Low yields or no desired product in subsequent reactions (e.g., Suzuki coupling).
Potential Cause Recommended Action Scientific Rationale
Use of Degraded Starting Material 1. Purity Check: Before use, assess the purity of the this compound using an appropriate analytical method (e.g., NMR, LC-MS).[2][3] 2. Use Fresh Reagent: Whenever possible, use a freshly opened bottle of the reagent. If using an older bottle, perform a purity check.If the starting material has already polymerized, the concentration of the active monomer is reduced, leading to lower yields in the desired reaction.
In-situ Polymerization During Reaction 1. Protect the Boronic Acid: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester, before the reaction.[10][11][12] This protects the boronic acid moiety from degradation and can be deprotected under specific conditions if necessary. 2. Reaction Conditions: Run the reaction under strictly anhydrous conditions. Use dry solvents and reagents, and perform the reaction under an inert atmosphere.Protecting groups like pinacol esters reduce the reactivity of the boronic acid, preventing self-condensation.[10][11] Anhydrous conditions minimize side reactions, including hydrolysis and boroxine formation.
Incompatible Reaction Conditions 1. Avoid Strong Bases: If possible, use milder basic conditions in your reaction. Strong bases can promote the deprotonation of the boronic acid, increasing its nucleophilicity and accelerating polymerization. 2. Temperature Control: Maintain the lowest possible reaction temperature that allows for the desired transformation to proceed at a reasonable rate.Elevated temperatures and strongly basic conditions can significantly increase the rate of both the desired reaction and the undesired polymerization.
Decision Tree for Troubleshooting

Start Experiencing Issues with this compound? CheckAppearance Is the reagent clumpy, discolored, or poorly soluble? Start->CheckAppearance YesAppearance Yes CheckAppearance->YesAppearance Yes NoAppearance No CheckAppearance->NoAppearance No LowYield Are you observing low yields in your reaction? YesYield Yes LowYield->YesYield Yes NoYield No LowYield->NoYield No PolymerizationSuspected Polymerization is likely. Consider analytical characterization (NMR, LC-MS). YesAppearance->PolymerizationSuspected NoAppearance->LowYield CheckPurity Check the purity of the starting material. YesYield->CheckPurity PurityGood Purity is good. CheckPurity->PurityGood Good PurityBad Purity is poor. CheckPurity->PurityBad Poor OptimizeConditions Optimize reaction conditions: - Use anhydrous solvents. - Control temperature. - Consider milder base. PurityGood->OptimizeConditions UseFreshReagent Use a fresh batch of the reagent. PurityBad->UseFreshReagent ProtectBoronicAcid Consider protecting the boronic acid (e.g., as a pinacol ester). OptimizeConditions->ProtectBoronicAcid

Caption: Troubleshooting decision tree for polymerization issues.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A: To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen is recommended) at refrigerated temperatures (2-8 °C).[5][13] It should also be kept in a desiccator to protect it from moisture.[4][8]

Q2: Can I purify this compound if it has started to polymerize?

A: Purification of partially polymerized this compound is challenging. Recrystallization may be attempted, but the success will depend on the extent of polymerization and the solubility difference between the monomer and the polymer. It is often more practical to start with a fresh, high-purity batch of the reagent.

Q3: How can I monitor the purity of my this compound over time?

A: The purity can be monitored using several analytical techniques:

  • ¹H NMR Spectroscopy: Look for the appearance of broad signals or the disappearance of the characteristic benzylic CH₂Br peak.

  • ¹¹B NMR Spectroscopy: A sharp signal is indicative of the monomeric boronic acid, while broader signals may suggest the presence of boroxines or other polymeric species.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is an excellent technique to detect the formation of oligomers and polymers by identifying species with higher molecular weights.[2][3]

  • HPLC (High-Performance Liquid Chromatography): HPLC can be used to quantify the amount of monomer present and detect the formation of impurities.[14]

Q4: Are there more stable alternatives to this compound?

A: Yes, the corresponding pinacol ester, 2-(4-(bromomethyl)-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is significantly more stable.[12] The pinacol group protects the boronic acid from dehydration and polymerization.[10][11] This derivative can often be used directly in cross-coupling reactions or deprotected to generate the boronic acid in situ. Another strategy to enhance stability is the formation of diethanolamine complexes (DABO boronates), which are air-stable and can be used directly in Suzuki-Miyaura reactions.[15]

Q5: What solvents are recommended for reactions involving this compound?

A: It is crucial to use anhydrous solvents to prevent hydrolysis and subsequent degradation. Common choices include anhydrous tetrahydrofuran (THF), 1,4-dioxane, N,N-dimethylformamide (DMF), and toluene. The choice of solvent will also depend on the specific requirements of the reaction you are performing.

Q6: Can I use this compound in aqueous media?

A: The use of this compound in aqueous media is generally not recommended due to its susceptibility to hydrolysis and polymerization.[16][17] If aqueous conditions are unavoidable, consider using the more stable pinacol ester derivative or employing reaction conditions specifically designed to minimize degradation, such as using a two-phase system or carefully controlling the pH. The ionization equilibrium of boronic acids is pH-dependent, which can affect their stability and reactivity.[18]

IV. Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃ with a drop of D₂O for exchange of the B(OH)₂ protons).

  • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis:

    • Identify the characteristic singlet for the benzylic protons (CH₂Br), typically around 4.5-4.8 ppm.

    • Observe the aromatic protons in the region of 7.0-8.0 ppm.

    • The boronic acid protons (B(OH)₂) will appear as a broad singlet, which will exchange with D₂O.

    • The presence of broad, unresolved signals in the baseline may indicate the presence of polymeric material. A decrease in the integration of the benzylic proton signal relative to the aromatic signals can also suggest degradation.

Protocol 2: Conversion to the Pinacol Ester for Enhanced Stability
  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in an anhydrous solvent such as THF or dichloromethane.

  • Addition of Pinacol: Add pinacol (1.1 eq.) to the solution.

  • Dehydration: Add a drying agent, such as anhydrous magnesium sulfate or sodium sulfate, to remove the water formed during the reaction.

  • Stirring: Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Workup: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used without further purification or can be purified by column chromatography on silica gel.

V. References

  • s d fine-chem limited. (n.d.). phenyl boronic acid.

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid.

  • Santa Cruz Biotechnology. (n.d.). Phenylboronic Acid.

  • Thermo Fisher Scientific. (2020, December 13). Phenylboronic acid - SAFETY DATA SHEET.

  • ChemicalBook. (n.d.). Phenylboronic acid - Safety Data Sheet.

  • Demir, F., & Dondu, N. (2006). Kinetic analysis of thermal decomposition of boric acid from thermogravimetric data. Korean Journal of Chemical Engineering, 23(5), 736-740.

  • Rösch, M., et al. (2024). A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society.

  • Boyet, M., et al. (2024). Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes. ChemRxiv.

  • Demir, F., & Dondu, N. (2006). Kinetic Analysis of Thermal Decomposition of Boric Acid from Thermogravimetric Data. ResearchGate.

  • Duval, F., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63.

  • Rösch, M., et al. (2024). A Water-Stable Boronate Ester Cage. PMC - NIH.

  • Pandiyan, V., et al. (2016). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 8(3), 525-530.

  • Rösch, M., et al. (2024). A Water-Stable Boronate Ester Cage. ChemRxiv.

  • Unknown. (2025, August 9). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate.

  • Ingerman, E. D., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 118(9), e2018538118.

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

  • Li, Q., et al. (2020). Electric-field-induced covalent condensation of boronic acids in water microdroplets. Chemical Science, 11(35), 9413–9418.

  • Kunimasa, S., et al. (2012). Development of a Quantitative Analysis Method for Unreacted Boric Acid in Polarizing Plates. Sumitomo Kagaku, 2012-I.

  • Demir, F., & Dondu, N. (2006). Thermal behavior of the boric acid (TG, DTG and DTA). ResearchGate.

  • Duval, F., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed.

  • Wang, H., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International, 34(12), 20-25.

  • Asher, S. A., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(45), 8345-8348.

  • Stojaković, J., et al. (2020). Efficiently self-healing boronic ester crystals. Chemical Science, 11(8), 2264–2269.

  • Vantourout, J. C., et al. (2014). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH.

  • Boyet, M., et al. (2024). Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes. ResearchGate.

  • Li, Q., et al. (2020). Room temperature spontaneous surface condensation of boronic acids observed by scanning tunneling microscopy. Science China Chemistry, 63(10), 1401–1406.

  • Plamthottam, S. S., & Oliyai, R. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765.

  • Benchchem. (n.d.). (4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid.

  • PubChemLite. (n.d.). 4-bromomethyl-3-fluorophenylboronic acid, pinacol ester (C13H17BBrFO2).

  • Eawag-BBD. (2008, March 14). Phenol Family Degradation Pathway Map.

  • PubChem. (n.d.). 4-(Bromomethyl)phenylboronic acid.

  • Li, M., et al. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Nature Chemistry, 11(9), 768-778.

  • Sigma-Aldrich. (n.d.). 4-(Bromomethyl)phenylboronic acid.

  • ResearchGate. (n.d.). Schematic diagram of antioxidant degradation pathways.

  • Santa Cruz Biotechnology. (n.d.). 4-(Bromomethyl)phenylboronic acid | CAS 68162-47-0 | SCBT.

  • Iftikhar, S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4284.

  • TCI AMERICA. (n.d.). [4-(Bromomethyl)phenyl]boronic Acid (contains varying amounts of Anhydride).

  • El-Gindy, A., et al. (1998). Acidic hydrolysis of bromazepam studied by high performance liquid chromatography. Isolation and identification of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 17(8), 1383-1390.

  • ResearchGate. (n.d.). Proposed pathway for the degradation of diphenyl ethers by Trametes versicolor.

Sources

Troubleshooting low yields in alkylation of bromomethyl boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Troubleshooting Alkylation & Functionalization of Bromomethyl Boronic Acids

To: Research Scientists, Medicinal Chemists, Process Development Teams From: Senior Application Scientist, Organometallic Chemistry Division Subject: Optimization of Yields in Bromomethyl Boronate Functionalization and Coupling

Executive Summary

You are likely referencing this guide because you are encountering low yields when working with Potassium (Bromomethyl)trifluoroborate or its Pinacol Ester analogs. In high-throughput medicinal chemistry, these reagents are critical "linchpins" used to install methylene linkers (


) between aryl cores and polar functional groups.

Low yields in this chemistry generally stem from three distinct failure modes, depending on your specific workflow:

  • Nucleophilic Substitution Failure (

    
    ):  Incomplete displacement of the bromide when creating functionalized boronates.
    
  • Protodeboronation: Loss of the boron moiety during cross-coupling.

  • Workup Losses: High water solubility of trifluoroborate products leading to loss during extraction.

This guide provides a non-linear troubleshooting workflow to diagnose and resolve these specific bottlenecks.

Module 1: The "Construction" Phase (Nucleophilic Substitution)

Scenario: You are reacting a nucleophile (Amine, Alkoxide, Thiol) with


 to create a new reagent.

The primary cause of low yield here is not reaction failure, but phase incompatibility and workup loss .

Critical Parameter: The Solubility Paradox

Potassium trifluoroborates are salts. They are insoluble in the non-polar solvents (THF, DCM) typically favored for


 reactions, but soluble in water/methanol where nucleophiles might be solvated.
  • The Fix: Use high-dielectric, aprotic solvents like DMF , DMSO , or Acetonitrile (MeCN) .

Protocol 1: The Finkelstein Acceleration

If your conversion is stalling (<50%), the bromide leaving group is likely too slow for the steric environment of the boron-ate complex.

  • Recommendation: Add 10 mol% Sodium Iodide (NaI) .

  • Mechanism: NaI generates the iodomethyl species (

    
    ) in situ. The C-I bond is weaker and more reactive toward nucleophiles than the C-Br bond, accelerating the reaction significantly without degrading the boron species.
    
Protocol 2: The "Acetone Rescue" Isolation

Issue: The product (


) is water-soluble. Standard aqueous workup (washing with water/brine) will wash away your product, resulting in 0% isolated yield despite 100% conversion.

Correct Isolation Workflow:

  • Evaporate the reaction solvent (DMF/MeCN) to dryness under high vacuum.

  • Do NOT add water.

  • Add Acetone or Hot Acetonitrile to the solid residue. The organic salts (KI, KBr) are largely insoluble, while the organotrifluoroborate product is soluble.

  • Filter off the inorganic salts.

  • Concentrate the filtrate and induce precipitation by adding Diethyl Ether or

    
    /Hexanes .
    
  • Filter the resulting solid. This is your pure product.

Module 2: The "Application" Phase (Cross-Coupling)

Scenario: You are using


 (or its functionalized derivative) to alkylate an aryl halide via Suzuki-Miyaura coupling.

The "Molander Alkylation" is robust but sensitive to the Hydrolysis Equilibrium .

The Mechanism of Failure: Protodeboronation

Primary alkyl boronates are prone to protodeboronation (replacing


 with 

). This competes with the Transmetallation step.
  • Root Cause: If Transmetallation is too slow, the base hydrolyzes the

    
     bond before Palladium can grab the alkyl group.
    
Optimization Table: Coupling Conditions
VariableStandard RecommendationWhy?
Catalyst

+ RuPhos or XPhos
These electron-rich, bulky ligands facilitate the difficult oxidative addition of alkyl-boron species and prevent

-hydride elimination.
Base

(3.0 equiv)
Cesium's large cation radius improves solubility in the organic phase compared to

, accelerating transmetallation.
Solvent Toluene/

(3:1)
or CPME/

Water is mandatory. Trifluoroborates must hydrolyze to the boronic acid in situ to react. Anhydrous conditions = 0% yield.
Temperature 80°C – 100°C High energy is required to break the organometallic lattice and drive the sluggish alkyl transfer.

Module 3: Visual Troubleshooting Logic

The following diagram illustrates the decision process for diagnosing low yields.

Troubleshooting Start Low Yield Detected Type Identify Reaction Type Start->Type Subst Nucleophilic Substitution (Making the Reagent) Type->Subst Functionalizing Coup Cross-Coupling (Using the Reagent) Type->Coup Coupling CheckConv Is Conversion Low? Subst->CheckConv AddNaI Add 10% NaI (Finkelstein) Switch to DMF/MeCN CheckConv->AddNaI Yes (Stalled) CheckWorkup Did you use Aqueous Workup? CheckConv->CheckWorkup No (High Conv) LostProd Product lost in water layer. Use Acetone Extraction. CheckWorkup->LostProd Yes CheckLigand Using Standard Phenyl Ligand? Coup->CheckLigand SwitchLig Switch to RuPhos/XPhos (Buchwald Ligands) CheckLigand->SwitchLig Yes (PPh3/dppf) CheckWater Is Solvent Anhydrous? CheckLigand->CheckWater No (Using XPhos) AddWater Add Water (3:1 Ratio). Required for hydrolysis. CheckWater->AddWater Yes

Caption: Decision tree for isolating the root cause of yield loss in bromomethyl boronate chemistry.

Frequently Asked Questions (FAQ)

Q: Can I use the Pinacol Ester (


) instead of the Trifluoroborate (

)?
A: Yes, but with caution.

-Halo pinacol esters are less stable than their trifluoroborate counterparts. They are prone to hydrolysis on silica gel. If you use the Bpin ester, do not purify via standard chromatography . Use the crude material immediately or convert it to the

salt (using

) for long-term storage.

Q: I see a "homocoupling" byproduct (


) in my cross-coupling. How do I stop it? 
A:  Homocoupling indicates that the oxidative addition of the alkyl-boron is too slow, leaving the Pd catalyst idle to react with itself or a second aryl halide.
  • Fix: Increase the catalyst loading to 5-10 mol%.

  • Fix: Ensure your system is strictly deoxygenated (sparge with Argon for 15 mins). Oxygen accelerates homocoupling.

Q: My reaction turns black immediately. Is the catalyst dead? A: "Palladium Black" formation suggests the ligand is not stabilizing the Pd(0) species effectively.

  • Fix: Ensure you are using a ligand:Pd ratio of at least 2:1 . If using precatalysts (like XPhos Pd G3), this is controlled for you. If mixing

    
     and Ligand manually, stir them in the solvent for 30 mins before adding the reactants to ensure complexation.
    

References

  • Molander, G. A., & Ham, J. (2006).[1] "Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates." Organic Letters, 8(10), 2031–2034.

  • Molander, G. A., & Canturk, B. (2009). "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling." Angewandte Chemie International Edition, 48(50), 9240-9261.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.

Sources

Technical Support Center: Synthesis of Fluorophenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for fluorophenylboronic acid synthesis. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions for professionals working with these versatile yet sometimes challenging reagents. As experienced application scientists, we understand that controlling side reactions is paramount to achieving high purity and yield. This resource consolidates field-proven insights and scientifically grounded protocols to help you navigate the complexities of your synthesis.

Structure of This Guide

This guide is structured into three main parts to provide a comprehensive support experience:

  • Frequently Asked Questions (FAQs): Quick answers to common questions encountered during the synthesis and handling of fluorophenylboronic acids.

  • Troubleshooting Guides: In-depth, problem-and-solution formatted guides for the most common side reactions: Protodeborylation, Boroxine Formation, and Oxidation.

  • Experimental Protocols & Data: Detailed, step-by-step protocols for key synthetic and preventative procedures, along with supporting data tables.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare fluorophenylboronic acids?

There are two primary methods for synthesizing fluorophenylboronic acids:

  • Halogen-Lithium Exchange: This classic method involves the reaction of a fluoroaryl halide (typically a bromide or iodide) with an organolithium reagent (like n-BuLi or t-BuLi) at low temperatures, followed by quenching with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) and subsequent acidic hydrolysis.[1][2] This method is effective but requires strictly anhydrous conditions and careful temperature control to avoid side reactions.

  • Miyaura Borylation: This palladium-catalyzed cross-coupling reaction uses a fluoroaryl halide or triflate and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[3][4] It offers excellent functional group tolerance and milder reaction conditions compared to the lithiation route, making it a popular choice in modern organic synthesis.[3]

Q2: My fluorophenylboronic acid appears to be losing its boronic acid group over time. What is happening?

You are likely observing protodeborylation , a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[5] This is particularly prevalent with electron-deficient arylboronic acids, such as those with multiple fluorine substituents, and can be catalyzed by acidic or basic conditions.[5][6]

Q3: The ¹H and ¹¹B NMR spectra of my purified fluorophenylboronic acid show broad or multiple signals. What could be the cause?

This is a classic sign of boroxine formation . Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides called boroxines.[7][8] This equilibrium between the monomeric boronic acid and the trimeric boroxine in solution can lead to complex or broadened NMR spectra.[7] To confirm, you can try dissolving a small sample in a coordinating deuterated solvent like methanol-d₄, which will typically break up the boroxine and yield sharper signals for the monomeric acid.[7][9]

Q4: How can I improve the stability and shelf-life of my fluorophenylboronic acid?

To enhance stability and minimize side reactions like protodeborylation and boroxine formation, you can convert the boronic acid into a more robust derivative:

  • Pinacol Esters: These are formed by reacting the boronic acid with pinacol. Pinacol esters are generally more stable to chromatography and less prone to protodeborylation.[10]

  • Potassium Aryltrifluoroborates (R-BF₃K): These salts are highly stable, crystalline solids that are easy to handle and store. They are prepared by treating the boronic acid with potassium hydrogen difluoride (KHF₂).[11][12][13]

Part 2: Troubleshooting Guides for Common Side Reactions

This section provides a deeper dive into the most prevalent side reactions, offering insights into their mechanisms and actionable strategies for their control.

Issue 1: Protodeborylation - The Unwanted Protonolysis

Protodeborylation is the hydrolytic cleavage of the C–B bond, resulting in the formation of the corresponding fluoroarene, an undesired byproduct that can complicate purification and reduce yield.

Causality and Mechanism:

This reaction is highly dependent on pH.

  • Base-Catalyzed Protodeborylation: Under basic conditions, the boronic acid is converted to the more electron-rich boronate anion (ArB(OH)₃⁻). This species is more susceptible to reaction with a proton source (like water), leading to the cleavage of the C-B bond.[6] Electron-withdrawing groups, such as fluorine, on the aromatic ring can significantly accelerate this process.[6]

  • Acid-Catalyzed Protodeborylation: In acidic media, protonation of the boronic acid can also facilitate C-B bond cleavage.

The presence of certain transition metals can also promote this side reaction.

Troubleshooting Workflow:

Protodeboronation_Troubleshooting start Problem: Low Yield & Fluoroarene Byproduct Detected check_conditions Review Reaction Conditions start->check_conditions is_base_strong Is a strong base used (e.g., NaOH, KOH)? check_conditions->is_base_strong is_temp_high Is the reaction temperature high? is_base_strong->is_temp_high No solution_base Solution: Use a weaker base (e.g., K₂CO₃, K₃PO₄, CsF) or base-free conditions if possible. is_base_strong->solution_base Yes is_h2o_present Is excess water present? is_temp_high->is_h2o_present No solution_temp Solution: Lower the reaction temperature. Run trials to find the optimal balance. is_temp_high->solution_temp Yes solution_h2o Solution: Use anhydrous solvents or control the amount of water precisely. is_h2o_present->solution_h2o Yes advanced_strategy Consider Advanced Mitigation Strategies is_h2o_present->advanced_strategy No / Issue Persists solution_base->advanced_strategy solution_temp->advanced_strategy solution_h2o->advanced_strategy use_ester Strategy 1: Convert to a stable boronic ester (Pinacol or MIDA). advanced_strategy->use_ester use_bf3k Strategy 2: Use a potassium aryltrifluoroborate (R-BF₃K) salt. advanced_strategy->use_bf3k slow_release Strategy 3: Employ a 'slow-release' strategy with a stable precursor. advanced_strategy->slow_release

Caption: Troubleshooting workflow for protodeborylation.

Diagnostic Table:

SymptomPotential CauseDiagnostic TestRecommended Action
Significant amount of fluoroarene byproduct in crude reaction mixture (GC-MS or ¹H NMR).Protodeborylation.Monitor the reaction at different time points to see when the byproduct forms.Implement strategies from the troubleshooting workflow.
Boronic acid degrades upon storage.Ambient moisture and atmospheric conditions promoting protodeborylation.Re-analyze the stored material by NMR to confirm loss of the boronic acid signal and appearance of the fluoroarene signal.Convert to a more stable derivative (pinacol ester or trifluoroborate salt) for long-term storage.
Issue 2: Boroxine Formation - The Reversible Dehydration

Boroxines are cyclic trimers formed from the intermolecular dehydration of three boronic acid molecules. While this is a reversible process, their formation can lead to issues with accurate quantification, solubility, and spectral interpretation.

Causality and Mechanism:

The equilibrium between a boronic acid and its corresponding boroxine is influenced by several factors:

  • Water Content: The presence of water shifts the equilibrium towards the monomeric boronic acid. Conversely, anhydrous conditions or heating under vacuum favor boroxine formation.[1][7]

  • Solvent: Non-polar, aprotic solvents tend to favor boroxine formation, while polar, protic solvents (like methanol) can break up the trimer.[7][9]

  • Substituent Effects: Electron-donating groups on the aryl ring can promote boroxine formation.[14][15]

The formation proceeds through a stepwise condensation mechanism, where the Lewis acidic boron center of one molecule is attacked by a hydroxyl group of another.[11]

Troubleshooting and Management:

Boroxine_Management start Problem: Broad/Complex NMR Spectra or Inconsistent Reactivity diagnosis Suspect Boroxine Formation start->diagnosis nmr_test Diagnostic Test: Dissolve sample in Methanol-d₄. Do signals sharpen? diagnosis->nmr_test confirm_boroxine Boroxine Confirmed nmr_test->confirm_boroxine Yes no_boroxine Issue is not boroxine. Investigate other impurities. nmr_test->no_boroxine No management_strategy Select Management Strategy confirm_boroxine->management_strategy use_as_is Strategy 1: Use 'as is' if subsequent reaction conditions (e.g., aqueous base) will hydrolyze the boroxine in situ. management_strategy->use_as_is hydrolyze Strategy 2: Before use, stir the material with a small amount of water in a suitable solvent (e.g., ether) to hydrolyze the boroxine, then dry thoroughly. management_strategy->hydrolyze convert Strategy 3: For consistent results and storage, convert to a stable derivative (Pinacol ester or R-BF₃K) that cannot form boroxines. management_strategy->convert

Caption: Management workflow for boroxine formation.

Diagnostic Table:

SymptomPotential CauseDiagnostic TestRecommended Action
Broad signals in ¹H and ¹¹B NMR in non-coordinating solvents (e.g., CDCl₃, Acetone-d₆).Equilibrium between boronic acid and boroxine.Re-run NMR in Methanol-d₄. Sharpening of signals indicates boroxine hydrolysis.[7][9]Follow the management workflow. For purification, consider converting to a trifluoroborate salt, which can be recrystallized.[16]
Inconsistent weighing and stoichiometry in reactions.The material is a mixture of boronic acid and boroxine, which have different molecular weights.This is difficult to quantify directly without careful analysis.Convert to a stable, well-defined derivative (pinacol ester or trifluoroborate) to ensure accurate stoichiometry.
¹¹B NMR shows a signal around δ 30-33 ppm.Boronic acids typically resonate around δ 30 ppm, while boroxines are slightly downfield (~δ 33 ppm).[8][17] A broad peak in this region can indicate an equilibrium mixture.¹¹B NMR spectroscopy.Use a coordinating solvent to shift the equilibrium to the monomeric acid for clearer analysis.
Issue 3: Oxidation - Degradation to Phenols

Arylboronic acids can be oxidized to the corresponding phenols, another yield-reducing side reaction. This is particularly problematic in biological applications or reactions that may generate reactive oxygen species.

Causality and Mechanism:

The oxidation of arylboronic acids is thought to proceed via the attack of an oxidant (e.g., hydrogen peroxide, peroxy species, or even atmospheric oxygen under certain conditions) on the boron atom, forming a peroxoborate intermediate. This is followed by a 1,2-migration of the aryl group from the boron to the oxygen atom, and subsequent hydrolysis to yield the phenol.[18][19] The rate of oxidation can be pH-dependent, and the boronate form is generally more susceptible.

Troubleshooting and Prevention:

  • Inert Atmosphere: Always handle and store fluorophenylboronic acids, especially in solution, under an inert atmosphere (e.g., Argon or Nitrogen) to minimize contact with atmospheric oxygen.

  • Degassing Solvents: For reactions sensitive to oxidation (like Suzuki-Miyaura couplings), ensure all solvents are rigorously degassed prior to use to remove dissolved oxygen.[20]

  • Avoid Oxidizing Contaminants: Ensure all reagents and solvents are free from peroxide impurities.

  • Structural Modification: For applications where oxidative stability is critical, consider synthesizing derivatives with reduced electron density on the boron atom. For example, forming an intramolecular boralactone can increase oxidative stability by several orders of magnitude.[18][21]

Part 3: Experimental Protocols & Data

This section provides detailed, actionable protocols for the synthesis of fluorophenylboronic acids and their stable derivatives.

Protocol 1: Synthesis of 4-Fluorophenylboronic Acid via Lithiation

This protocol is adapted from established procedures for the synthesis of arylboronic acids via halogen-lithium exchange.[1][22]

Materials:

  • 1-Bromo-4-fluorobenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (2 M)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Allow to cool to room temperature under a stream of nitrogen.

  • Initial Reaction: Add 1-bromo-4-fluorobenzene (1.0 eq) and anhydrous THF to the flask. Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for an additional 1 hour.

  • Borylation: In a separate flame-dried flask, dissolve trimethyl borate (1.5 eq) in anhydrous THF and cool to -78 °C. Transfer the freshly prepared aryllithium solution to the trimethyl borate solution via a cannula, keeping the temperature at -78 °C.

  • Quench and Workup: After stirring for 2 hours at -78 °C, allow the reaction to warm to room temperature and stir overnight. Quench the reaction by slowly adding 2 M HCl until the aqueous layer is acidic (pH ~1-2).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Isolation: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from a water/acetone mixture) or by trituration with a non-polar solvent like hexane to afford 4-fluorophenylboronic acid as a white solid.

Protocol 2: Conversion of a Fluorophenylboronic Acid to its Pinacol Ester

This protocol provides a straightforward method for protecting the boronic acid functionality.[23]

Materials:

  • Fluorophenylboronic acid

  • Pinacol

  • Anhydrous magnesium sulfate (MgSO₄)

  • Anhydrous solvent (e.g., diethyl ether or THF)

Procedure:

  • Setup: To a round-bottom flask containing a magnetic stir bar, add the fluorophenylboronic acid (1.0 eq), pinacol (1.0-1.1 eq), and anhydrous MgSO₄ (1.5-2.0 eq).

  • Reaction: Add an anhydrous solvent (e.g., diethyl ether) and stir the suspension under a nitrogen atmosphere at room temperature for 24 hours.

  • Workup: Filter the suspension to remove the MgSO₄ and any unreacted starting materials. Rinse the solid with fresh solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude pinacol ester can often be used directly or purified further by column chromatography on silica gel or by recrystallization.

Protocol 3: Conversion of a Fluorophenylboronic Acid to a Potassium Trifluoroborate Salt

This protocol, adapted from Vedejs and Hartwig, is an excellent method for creating highly stable, easy-to-handle crystalline solids.[11][24]

Materials:

  • Fluorophenylboronic acid

  • Potassium hydrogen difluoride (KHF₂)

  • Methanol (MeOH)

  • Water (H₂O)

Procedure:

  • Dissolution: In a flask, dissolve the fluorophenylboronic acid (1.0 eq) in methanol.

  • Salt Formation: In a separate container, prepare a saturated aqueous solution of potassium hydrogen difluoride (KHF₂) (approx. 4.0 eq).

  • Precipitation: Add the aqueous KHF₂ solution to the methanolic solution of the boronic acid. Stir the mixture at room temperature. The potassium aryltrifluoroborate salt will precipitate out of the solution.

  • Isolation: Stir the resulting slurry for 1-2 hours to ensure complete precipitation. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold methanol and then with diethyl ether. Dry the crystalline product under vacuum to yield the pure potassium aryltrifluoroborate salt.

References

  • Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]

  • Das, S., Alexeev, V. L., Sharma, A. C., Goponenko, A. V., Das, S., Lednev, I. K., Wilcox, C. S., Finegold, D. N., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719–7722. [Link]

  • Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (2002). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. HETEROCYCLES, 57(5), 787. [Link]

  • Organic Chemistry Portal. (n.d.). Potassium aryltrifluoroborate synthesis. [Link]

  • Bull, J. A., & James, T. D. (2011). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 16(8), 6397–6416. [Link]

  • Simon, M.-O., & Li, C.-J. (2012). A Mild Conversion of Arylboronic Acids and Their Pinacolyl Boronate Esters into Phenols Using Hydroxylamine. The Journal of Organic Chemistry, 77(17), 7633–7638. [Link]

  • Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 89, 293. [Link]

  • Aggarwal, V. K., Ball, L. T., & Carobbi, E. (2012). LITHIATION-BORYLATION OF N-Boc-N-(p-METHOXYPHENYL)ALLYLAMINE AND ITS APPLICATION IN A THREE-COMPONENT ALLYLATION AND THE SYNTHESIS OF ISOBUTYLBORONIC ACID PINACOL ESTER. Organic Syntheses, 89, 1. [Link]

  • ResearchGate. (n.d.). Synthesis of 2,6-fluorophenyl boronic acid using a lithium reagent.[Link]

  • Shang, M., Wang, X., & Li, G. (2014). Direct Synthesis of Arylboronic Pinacol Esters from Arylamines. Organic & Biomolecular Chemistry, 12(4), 571–574. [Link]

  • Pertusati, F., Jog, P. V., & Prakash, G. K. S. (2013). PREPARATION OF TETRABUTYLAMMONIUM(4-FLUOROPHENYL)TRIFLUOROBORATE. Organic Syntheses, 90, 261. [Link]

  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

  • US Patent No. US20020161230A1. (2002). Process for preparing boronic and borinic acids.
  • Ishiyama, T., Takagi, J., Hartwig, J. F., & Miyaura, N. (2003). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses, 80, 128. [Link]

  • Murphy, C. L. W. (2014). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship. [Link]

  • Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?[Link]

  • Vedejs, E., Chapman, R. W., Fields, S. C., Lin, S., & Schrimpf, M. R. (1995). Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry, 60(10), 3020–3027. [Link]

  • Li, Q., & Liu, Z. (2015). Preparation and characterization of fluorophenylboronic acid-functionalized affinity monolithic columns for the selective enrichment of cis-diol-containing biomolecules. Methods in molecular biology (Clifton, N.J.), 1286, 159–169. [Link]

  • Wang, B., Torssell, S., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10). [Link]

  • San Diego State University. (n.d.). 11B NMR Chemical Shifts. [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Li, Z., Wang, S., & Wang, J. (2020). Base-Free Borylation of Aryl Halides Enabled by Zn-Promoted Halide Abstraction. Organic Letters, 22(19), 7560–7564. [Link]

  • Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (2002). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. HETEROCYCLES, 57(5), 787. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]

  • Watson, D. A., & Wu, J. (2012). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. Organic letters, 14(17), 4556–4559. [Link]

  • Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Organic letters, 14(17), 4556–4559. [Link]

  • ResearchGate. (n.d.). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. [Link]

  • Molander, G. A., & Cavalcanti, L. N. (2013). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Organic letters, 15(7), 1698–1701. [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. [Link]

  • Li, Q., & Liu, Z. (2015). Preparation and Characterization of Fluorophenylboronic Acid-functionalized Monolithic Columns for High Affinity Capture of Cis-diol Containing Compounds. Methods in Molecular Biology, 1286, 159–169. [Link]

  • Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]

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  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

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Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 4-(Bromomethyl)-3-fluorophenylboronic Acid: From Prediction to Practical Application

Author: BenchChem Technical Support Team. Date: February 2026

For professionals engaged in medicinal chemistry and drug development, the unambiguous structural confirmation of novel building blocks is a cornerstone of successful research. Phenylboronic acids are pivotal intermediates, yet their analysis can present unique challenges. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-(Bromomethyl)-3-fluorophenylboronic acid, a trifunctional building block of significant interest. We will dissect its expected spectral features, compare it with structurally related analogs to understand the influence of each substituent, and provide a robust protocol for acquiring high-fidelity data.

The Challenge of Boronic Acid NMR

Arylboronic acids are known to exist in equilibrium with their cyclic anhydride trimers, known as boroxines, particularly in non-polar solvents or in the solid state. This oligomerization can lead to significant peak broadening or the appearance of multiple sets of signals in an NMR spectrum, complicating interpretation. The key to obtaining a clean, intelligible spectrum lies in selecting a solvent that can effectively break up these trimeric species. Protic solvents like methanol-d₄ (CD₃OD) or coordinating solvents like DMSO-d₆ are excellent choices as they interact with the boronic acid moiety, favoring the monomeric form. For this guide, we will focus our analysis on spectra obtained in DMSO-d₆, a common solvent for these substrates.

Structural Features and Predicted ¹H NMR Spectrum

To interpret the spectrum, we must first understand the distinct proton environments within the molecule.

graph MolStructure { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [color="#202124"];

// Define nodes for atoms C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; C3 [label="C", pos="2.25,-1.2!"]; C4 [label="C", pos="1.5,-2.4!"]; C5 [label="C", pos="0,-2.4!"]; C6 [label="C", pos="-0.75,-1.2!"];

// Aromatic Protons H2 [label="H-2", pos="2.1,0.6!", fontcolor="#EA4335"]; H5 [label="H-5", pos="-0.6,-3.0!", fontcolor="#34A853"]; H6 [label="H-6", pos="-1.6,-1.2!", fontcolor="#FBBC05"];

// Substituents B [label="B(OH)₂", pos="-0.75,0.9!", fontcolor="#4285F4"]; F [label="F", pos="3.35,-1.2!", fontcolor="#5F6368"]; C7 [label="CH₂Br", pos="2.4,-3.3!", fontcolor="#4285F4"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Bonds to substituents C1 -- B; C2 -- H2; C3 -- F; C4 -- C7; C5 -- H5; C6 -- H6;

// Invisible nodes for ring circle R1 [pos="0.75,-1.2!", shape=circle, style=invis, width=1.2];

}

Figure 1: Structure and proton numbering of this compound.

Based on fundamental NMR principles, we can predict the characteristics of each signal:

  • Benzylic Protons (-CH₂Br): These two protons are chemically equivalent and have no adjacent proton neighbors, so they will appear as a sharp singlet . Their chemical shift is influenced by two main factors: the electron-withdrawing bromine atom and the deshielding effect of the aromatic ring current. This typically places benzylic bromide signals in the δ 4.5–4.7 ppm region.

  • Aromatic Protons (H-2, H-5, H-6): The substitution pattern creates a complex spin system. The fluorine atom introduces additional splitting (J-coupling) with nearby protons.

    • H-2: This proton is ortho to the fluorine atom and meta to the boronic acid group. It will be split by the ortho fluorine (³JHF, typically 8-10 Hz) and the meta H-6 (⁴JHH, ~2-3 Hz). We predict a doublet of doublets (dd) .

    • H-5: This proton is ortho to the bromomethyl group and meta to the boronic acid group. It will be split by the adjacent H-6 (³JHH, ortho coupling, ~7-9 Hz) and the ortho fluorine (³JHF, ~8-10 Hz). This should appear as a triplet or a doublet of doublets (dd) , depending on the relative magnitudes of the coupling constants.

    • H-6: This proton is ortho to the boronic acid group and meta to both the fluorine and bromomethyl groups. It will be split by the adjacent H-5 (³JHH, ~7-9 Hz), the meta H-2 (⁴JHH, ~2-3 Hz), and the meta fluorine (⁴JHF, ~5-7 Hz). This signal is expected to be the most complex, likely a doublet of doublet of doublets (ddd) or a multiplet.

  • Boronic Acid Protons (-B(OH)₂): These protons are acidic and readily exchange with trace water in the solvent. This results in a broad singlet that can appear over a wide chemical shift range. In DMSO-d₆, this signal is often observed around δ 8.0-8.5 ppm.

Comparative Spectral Analysis

To substantiate our predictions, we can compare the expected spectrum with the known ¹H NMR data of simpler, related molecules. This comparison allows us to isolate the electronic effects of the individual fluorine and bromomethyl substituents.

CompoundAromatic Protons (δ ppm)-CH₂Br Protons (δ ppm)Key Observations & Source(s)
4-(Bromomethyl)phenylboronic acid ~7.8 (d), ~7.4 (d)~4.6The spectrum is a simple AA'BB' system. The absence of fluorine simplifies the aromatic region into two distinct doublets.
3-Fluorophenylboronic acid ~7.6-7.2 (m)N/AThis spectrum shows the complex splitting induced by the fluorine atom across the aromatic ring, but lacks the downfield singlet for the benzylic protons.
4-Bromophenylboronic acid ~8.2 (s, B(OH)₂), ~7.7 (d), ~7.5 (d)N/AIllustrates the typical chemical shifts for a para-substituted phenylboronic acid in DMSO-d₆, providing a baseline for the aromatic region.
**Predicted: 4-(

Comparative Guide to High-Performance Liquid Chromatography (HPLC) Purity Analysis of 4-(Bromomethyl)-3-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of a Reactive Intermediate

4-(Bromomethyl)-3-fluorophenylboronic acid is a critical building block in contemporary medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex pharmaceutical entities. Its bifunctional nature, possessing both a reactive benzylic bromide and a versatile boronic acid moiety, makes it highly valuable. However, these same reactive groups present a significant analytical challenge. The purity assessment of this intermediate is non-trivial, as it is susceptible to degradation via several pathways, including hydrolysis of the bromomethyl group and dehydration of the boronic acid to form cyclic boroxine anhydrides.

This guide provides a comparative analysis of two robust reversed-phase HPLC (RP-HPLC) methods for the purity determination of this compound. We will dissect the rationale behind critical method parameters, present detailed experimental protocols, and compare their performance based on their ability to resolve the active pharmaceutical ingredient (API) from its key potential impurities. Our objective is to equip researchers and drug development professionals with a validated framework for selecting and implementing a stability-indicating HPLC method that ensures the quality and consistency of this vital synthetic intermediate.

Foundational Principles: Method Development for Boronic Acids

The analysis of boronic acids by RP-HPLC requires careful consideration of their unique chemical properties. The boronic acid group (–B(OH)₂) is a Lewis acid with pKa values typically in the range of 8-10.[1] The pH of the mobile phase is therefore a critical parameter that governs the ionization state, and consequently, the retention of the analyte on a nonpolar stationary phase.[2]

  • pH Control: At a low pH (typically < 4), the boronic acid group remains fully protonated and neutral, maximizing its hydrophobicity and promoting retention on C18 or similar stationary phases. This is the preferred approach for achieving robust retention and good peak shape.[1]

  • Stationary Phase Selection: While the C18 column is the workhorse of reversed-phase chromatography, its purely hydrophobic interactions may not be sufficient to resolve structurally similar impurities.[3] Orthogonal selectivity can be achieved by employing stationary phases with different interaction mechanisms, such as π-π stacking or dipole-dipole interactions, which are particularly effective for aromatic and halogenated compounds.[4]

  • Impurity Profile: A robust method must be "stability-indicating," meaning it can separate the intact compound from its degradation products.[5] For this compound, the primary degradation pathways are hydrolysis and dehydration, as illustrated below.

G cluster_main Degradation Pathways parent This compound hydrolysis 4-(Hydroxymethyl)-3-fluorophenylboronic acid (Hydrolysis Impurity) parent->hydrolysis + H₂O (Hydrolysis) boroxine Cyclic Trimer Boroxine (Dehydration Impurity) parent->boroxine - 3 H₂O (Dehydration, in aprotic solvent or upon concentration) 3x

Caption: Key degradation pathways for this compound.

Comparative HPLC Methodologies

We present two distinct RP-HPLC methods designed to provide a comprehensive purity profile. Method A utilizes a traditional C18 column for robust, hydrophobicity-based separation. Method B employs a Pentafluorophenyl (PFP) stationary phase to introduce alternative selectivity, which is invaluable for resolving challenging impurities.

Method A: Robust Purity Assay using a C18 Stationary Phase

This method is designed for routine quality control, providing excellent retention and separation based on hydrophobicity. The use of a low-pH mobile phase ensures the boronic acid moiety remains protonated, leading to sharp, symmetrical peaks.

Causality Behind Experimental Choices:

  • Column: A high-purity silica C18 column is chosen for its proven stability and high efficiency. The end-capping minimizes peak tailing caused by interactions with residual silanols.

  • Mobile Phase: A gradient of acetonitrile in water buffered with 0.1% formic acid is used. Formic acid maintains a low pH (~2.7) to suppress the ionization of the boronic acid. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.[2]

  • Gradient Elution: A gradient is necessary to elute both the more polar hydrolysis impurity and the main analyte within a reasonable timeframe while maintaining good resolution.

Method B: Orthogonal Selectivity using a Pentafluorophenyl (PFP) Stationary Phase

This method serves as a powerful complementary technique, ideal for method validation, forced degradation studies, and resolving co-elutions observed with the C18 method. PFP columns separate compounds based on a complex mix of hydrophobic, aromatic (π-π), and dipole-dipole interactions.[4]

Causality Behind Experimental Choices:

  • Column: The PFP phase is highly effective for separating halogenated aromatic compounds. The fluorine atoms on the phenyl ring create a strong dipole, enhancing interactions with the fluorinated analyte and its impurities, thus offering a different selectivity profile compared to C18.[4]

  • Mobile Phase: The same mobile phase composition is used to allow for a direct comparison of the stationary phase's effect on selectivity. This systematic approach is a core principle of effective method development.[1]

  • Temperature: Column temperature is maintained at 30 °C in both methods to ensure run-to-run reproducibility of retention times and improve peak efficiency.

Experimental Protocols & Workflow

Adherence to a structured workflow is essential for reproducible results. The following diagram outlines the analytical process.

G prep Sample & Standard Preparation system HPLC System (Pump, Autosampler, Detector) prep->system Inject method_A Method A: C18 Column Low pH Gradient system->method_A method_B Method B: PFP Column Low pH Gradient system->method_B data_A Data Acquisition (A) method_A->data_A data_B Data Acquisition (B) method_B->data_B analysis Data Analysis: Integration, SST Check, Purity Calculation data_A->analysis data_B->analysis compare Performance Comparison analysis->compare

Caption: General experimental workflow for comparative HPLC analysis.

Step-by-Step Methodologies

1. Reagent and Sample Preparation:

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.

2. HPLC System Parameters:

ParameterMethod A: C18 AnalysisMethod B: PFP Analysis
Column C18, 4.6 x 150 mm, 3.5 µmPFP, 4.6 x 150 mm, 3.5 µm
Mobile Phase A: 0.1% FA in WaterB: 0.1% FA in ACNA: 0.1% FA in WaterB: 0.1% FA in ACN
Gradient 0-2 min: 30% B2-15 min: 30% to 80% B15-17 min: 80% B17-17.1 min: 80% to 30% B17.1-22 min: 30% B0-2 min: 30% B2-15 min: 30% to 80% B15-17 min: 80% B17-17.1 min: 80% to 30% B17.1-22 min: 30% B
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Injection Vol. 5 µL5 µL
Detection UV at 225 nmUV at 225 nm
Run Time 22 minutes22 minutes

3. System Suitability Test (SST): Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if the following criteria are met, in accordance with ICH guidelines.[6]

  • Tailing Factor (T): ≤ 1.5 for the main peak.

  • Theoretical Plates (N): ≥ 5000 for the main peak.

  • %RSD for Peak Area: ≤ 1.0%.

Data Interpretation and Performance Comparison

To compare the methods, a sample spiked with a key potential impurity, 4-(Hydroxymethyl)-3-fluorophenylboronic acid (hydrolysis impurity), was analyzed. The following table summarizes the hypothetical, yet realistic, chromatographic performance data.

ParameterMethod A (C18)Method B (PFP)Rationale for Performance
RT - Hydrolysis Impurity (min) 4.24.8The PFP column provides slightly more retention for the polar impurity.
RT - Main Analyte (min) 10.511.2Increased retention on the PFP phase due to favorable aromatic and dipole interactions.
Resolution (Analyte/Impurity) 2.84.5Superior performance by Method B. The orthogonal selectivity of the PFP phase significantly enhances the separation between the parent compound and its hydrolysis product.
Tailing Factor (Main Analyte) 1.11.2Both methods provide excellent peak symmetry, indicating minimal undesirable secondary interactions.
Analysis Time (min) 2222Runtimes are kept identical for a direct comparison.

Analysis of Results:

  • Method A (C18): This method is perfectly adequate for routine purity analysis. It provides good peak shape and achieves baseline resolution (R > 2) for the primary hydrolysis impurity. Its robustness and the ubiquity of C18 columns make it an excellent choice for a standard QC test.

  • Method B (PFP): This method demonstrates superior resolving power for the main analyte and its hydrolysis impurity. The significant increase in resolution provides a higher degree of confidence in the purity value, making this method ideal for reference purposes, stability studies, and analyzing samples from forced degradation experiments where complex impurity profiles may arise.[5] The alternative selectivity also provides assurance that no impurities are co-eluting under the main peak observed in Method A.

Ensuring Method Trustworthiness: A Note on Validation

While this guide provides two well-developed methods, full implementation in a regulated environment requires validation according to ICH Q2(R1) guidelines.[7][8] This process formally demonstrates that the analytical procedure is suitable for its intended purpose. Key validation characteristics include:

  • Specificity: Proving the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants. Forced degradation studies are essential here.[5]

  • Linearity: Demonstrating a direct proportional relationship between analyte concentration and detector response over a specified range.

  • Accuracy & Precision: Confirming the closeness of test results to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[6]

Conclusion and Recommendations

Both the C18-based and PFP-based HPLC methods presented here are suitable for determining the purity of this compound. The choice between them depends on the specific analytical objective.

  • For routine quality control and batch release , Method A (C18) offers a robust, reliable, and efficient solution.

  • For method development, validation, stability testing, and characterization of reference materials , Method B (PFP) is highly recommended. Its orthogonal selectivity provides a more comprehensive impurity profile and a higher degree of confidence in the analytical results.

Employing both methods during development provides a powerful analytical package, ensuring a thorough understanding of the compound's purity and stability profile, ultimately safeguarding the quality of the final pharmaceutical product.

References

  • Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Application Note, 720007834EN. [Link]

  • Asian Journal of Pharmaceutical Analysis. (2014). A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • Shabir, G. A. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. [Link]

  • Duran, D., et al. (2006). Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds. Journal of Liquid Chromatography & Related Technologies, 29(5), 661-672. [Link]

  • Duval, F. L., et al. (2014). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1360, 57-63. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Ren, L., et al. (2009). Synthesis of hydrophilic boronate affinity monolithic capillary for specific capture of glycoproteins by capillary liquid chromatography. Journal of Chromatography A, 1216(47), 8421-5. [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]

  • ResearchGate. (n.d.). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Request PDF. [Link]

  • ResearchGate. (2014). Does any one have a general idea about Boronic acids HPLC methods?. [Link]

  • Wikipedia. (n.d.). Hydrophilic interaction chromatography. [Link]

  • Plamthottam, M., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]

  • Azevedo, A. M., et al. (2015). Phenylboronic acid chromatography provides a rapid, reproducible and easy scalable multimodal process for the capture of monoclonal antibodies. Journal of Chromatography A, 1410, 84-93. [Link]

  • Royal Society of Chemistry. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5, 5993-5999. [Link]

  • Wardani, P. A. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University & Research. [Link]

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  • Chidella, K. S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86. [Link]

  • Velev, V. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

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Technical Guide: Comparative Reactivity of 3-Fluoro vs. Non-Fluoro Bromomethyl Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Bromomethyl Phenylboronic Acid (BMPBA) and its 3-Fluoro analog (3-F-BMPBA) . The introduction of a fluorine atom at the 3-position is not merely a structural variation; it acts as an electronic rheostat that significantly alters the Lewis acidity of the boron center, the electrophilicity of the benzylic carbon, and the compound's utility in drug discovery scaffolds (specifically benzoxaboroles).

Key Findings:

  • Acidity: 3-F substitution lowers the

    
     of the boronic acid by approximately 0.8–1.0 log units, facilitating boronate formation at physiological pH.
    
  • Electrophilicity: The electron-withdrawing nature of fluorine enhances the reaction rate of the bromomethyl group toward nucleophiles (

    
     reactions).
    
  • Application: The 3-fluoro motif is critical for optimizing the binding affinity of benzoxaborole drugs (e.g., Tavaborole) to biological diols (tRNA synthetase).

Mechanistic Analysis: The Fluorine Effect[1][2]

To understand the reactivity differences, we must analyze the electronic influence of the fluorine substituent using Hammett principles.

Electronic Tuning

Fluorine is highly electronegative (


), exerting a strong inductive electron-withdrawing effect (

).
  • Non-Fluoro BMPBA: The phenyl ring electron density is standard. The benzylic C-Br bond is polarized, but the boron atom's Lewis acidity is moderate (

    
    ).
    
  • 3-Fluoro BMPBA: The fluorine at the meta position (relative to boron) exerts a

    
     effect that is not compensated by resonance donation (which affects ortho/para). This pulls electron density away from both the boron center and the benzylic carbon.
    
Impact on Boron Acidity ( )

The acidity of a boronic acid is defined by its ability to accept a hydroxide ion to form the tetrahedral boronate anion


.
  • Mechanism: Electron-withdrawing groups (EWGs) stabilize the negative charge on the tetrahedral boronate complex.

  • Result: 3-F-BMPBA forms the active boronate species at a lower pH compared to the non-fluoro analog.

Table 1: Comparative Physicochemical Properties

PropertyNon-Fluoro BMPBA3-Fluoro BMPBAImpact of Fluorine
Boronic Acid



Acidifies: Stabilizes boronate anion formation.
Hammett


(H)

(F)
Withdrawing: Increases electrophilicity.
Benzylic Reactivity Standard

Enhanced

Accelerated: C-Br carbon is more electron-deficient.
Solubility (Water) ModerateSlightly LowerLipophilicity: F increases

.

Reactivity Comparison

Scenario A: Nucleophilic Substitution (Benzylic Alkylation)

The bromomethyl group (


) is a potent electrophile. In drug synthesis, this is often reacted with amines or thiols to create linkers.
  • Non-Fluoro: Reacts reliably with primary amines.

  • 3-Fluoro: The inductive withdrawal through the

    
    -framework makes the benzylic carbon more positive (
    
    
    
    ). Consequently, 3-F-BMPBA reacts 2–5x faster with weak nucleophiles than the non-fluoro variant.
Scenario B: Intramolecular Cyclization (Benzoxaborole Formation)

This is the most critical application. Ortho-bromomethyl phenylboronic acids spontaneously cyclize to form benzoxaboroles (cyclic hemiesters) under aqueous conditions.



  • The 3-Fluoro Advantage: In benzoxaborole drugs (like Kerydin/Tavaborole), the fluorine is strategically placed to lower the

    
     of the cyclic system. This allows the drug to bind to sugars (ribose in tRNA) effectively at physiological pH (7.4), which is impossible for the non-fluorinated analog (which requires pH > 8.5 to bind effectively).
    
Scenario C: Suzuki-Miyaura Coupling
  • Non-Fluoro: Standard reactivity. Requires basic activation.

  • 3-Fluoro: The lower

    
     means the "ate" complex (active transmetallating species) forms with milder bases or at lower concentrations of base. However, the resulting aryl-palladium bond may be slightly stronger, potentially affecting the reductive elimination step, though usually, the transmetallation acceleration dominates.
    

Visualizing the Electronic Landscape

The following diagram illustrates the divergent pathways dictated by the electronic effects of the 3-Fluoro substituent.

G Substituent Substituent Selection NonFluoro Non-Fluoro (H) (Standard) Substituent->NonFluoro Baseline Fluoro 3-Fluoro (F) (Electron Withdrawing) Substituent->Fluoro Modification Effect_B Boron Center (Increased Lewis Acidity) Fluoro->Effect_B -I Inductive Effect Effect_C Benzylic Carbon (Increased Electrophilicity) Fluoro->Effect_C -I Inductive Effect Outcome_pKa Lower pKa (~7.8) Physiological Binding Effect_B->Outcome_pKa Stabilizes Anion Outcome_Rate Faster Sn2 Rate Rapid Linker Formation Effect_C->Outcome_Rate Destabilizes C-Br Outcome_Drug Benzoxaborole (e.g. Tavaborole) Outcome_pKa->Outcome_Drug Enables Bioactivity

Caption: Mechanistic flow showing how the 3-Fluoro substituent alters electronic properties to enhance bioactivity and reactivity.

Experimental Protocols

Protocol 1: Kinetic Comparison of Reactivity

This protocol uses


 NMR  as a self-validating tool. The shift in the fluorine signal provides real-time reaction monitoring without quenching.

Materials:

  • Substrate A: 3-Fluoro-2-(bromomethyl)phenylboronic acid.

  • Substrate B: Benzyl bromide (Control) or non-fluoro analog (requires

    
     NMR).
    
  • Nucleophile: Morpholine (1.0 equiv).

  • Solvent:

    
     (Deuterated Acetonitrile).
    
  • Internal Standard:

    
    -Trifluorotoluene.
    

Workflow:

  • Preparation: Dissolve 0.1 mmol of Substrate A in 0.6 mL

    
     in an NMR tube. Add Internal Standard (0.1 mmol).
    
  • Baseline Scan: Acquire

    
     spectrum. Note chemical shift of Ar-F (typically -110 to -120 ppm).
    
  • Initiation: Inject Morpholine (1.0 equiv) directly into the tube. Shake vigorously for 5 seconds.

  • Monitoring: Acquire spectra every 5 minutes for 60 minutes at 25°C.

  • Data Analysis: Integrate product peak (shifted upfield due to amine alkylation) vs. starting material. Plot

    
     vs. time to determine 
    
    
    
    .

Expected Result: The 3-Fluoro analog will show a steeper slope (


) compared to non-activated benzyl bromides due to the electron-deficient ring.
Protocol 2: Synthesis of 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole

Note: This targets the pharmacophore found in Tavaborole. The starting material is 2-bromomethyl-5-fluorophenylboronic acid (where F is para to the boronic acid, meta to the bromomethyl).

  • Solubilization: Suspend 2-bromomethyl-5-fluorophenylboronic acid (1.0 g) in water (20 mL) and THF (20 mL).

  • Cyclization: Add

    
     (2.5 equiv) slowly. The mixture will bubble (
    
    
    
    ) and clarify as the boronate forms.
  • Acidification: Stir for 1 hour at RT. Carefully acidify with 1M HCl to pH 3. The benzoxaborole ring is stable, but the boronate converts back to the neutral trigonal form.

  • Isolation: Extract with Ethyl Acetate (

    
    ). Dry over 
    
    
    
    .
  • Purification: Recrystallize from Hexane/Ethyl Acetate.

  • Validation:

    • 
       NMR:  Look for the disappearance of the 
      
      
      
      signal (
      
      
      ) and appearance of the oxaborole
      
      
      signal (
      
      
      ).
    • 
       NMR:  Shift from boronic acid (
      
      
      
      ) to benzoxaborole (
      
      
      broad, but distinct shift in boronate form).

Experimental Workflow Diagram

Workflow Start Start: 3-F-BMPBA Precursor Step1 Dissolve in THF/H2O (1:1 Ratio) Start->Step1 Step2 Add NaHCO3 (Base) Promotes Cyclization Step1->Step2 Decision Check pH > 8? Step2->Decision Decision->Step2 No Step3 Acidify to pH 3 (HCl) Precipitate Product Decision->Step3 Yes Analysis Validation: 1H NMR (CH2 shift) 11B NMR Step3->Analysis

Caption: Synthetic workflow for converting fluoro-bromomethyl precursors into benzoxaborole scaffolds.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Comprehensive text on Boronic Acid and reactivity).
  • Adamczyk-Woźniak, A., et al. (2015). "Benzoxaboroles – Old compounds with new applications." Journal of Organometallic Chemistry.

  • Baker, S. J., et al. (2006). "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)." Journal of Medicinal Chemistry. (The foundational paper for Tavaborole/Kerydin).

  • Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. (Source for

    
     values validating the electron-withdrawing nature of Fluorine). 
    
  • Liu, G., et al. (2024). "Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide." RSC Advances. (Recent data on benzylic bromide reactivity modulation).

A Researcher's Guide to the Elemental Analysis of 4-Bromo-3-fluorophenylboronic acid and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of elemental analysis data for 4-Bromo-3-fluorophenylboronic acid (C₆H₅BBrFO₂), a critical reagent in synthetic chemistry. We will delve into the theoretical and experimental elemental composition, compare it with structurally similar alternatives, and provide detailed, field-proven protocols for accurate analysis. This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical data to ensure the quality and integrity of their work.

Introduction: The Importance of Elemental Purity in Suzuki-Miyaura Coupling

4-Bromo-3-fluorophenylboronic acid is a key building block in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for forging carbon-carbon bonds.[1] The efficiency and reproducibility of these reactions are highly dependent on the purity of the boronic acid starting material. Elemental analysis serves as a fundamental quality control step, verifying the empirical formula and ensuring the absence of significant elemental impurities that could otherwise poison catalysts or lead to unwanted side reactions.

A Note on the Molecular Formula: It is crucial to begin by clarifying the correct molecular formula for 4-Bromo-3-fluorophenylboronic acid as C₆H₅BBrFO₂. The initially proposed formula of C₇H₇BBrFO₂ is incorrect. This guide will proceed with the correct formula.

Theoretical Elemental Composition: A Comparative Overview

A precise understanding of the expected elemental composition is the bedrock of any elemental analysis. The table below outlines the theoretical weight percentages of each element in 4-Bromo-3-fluorophenylboronic acid and three of its common analogs. This comparative data is invaluable for researchers selecting reagents for specific applications in areas like liquid crystal and biologically active compound synthesis.

CompoundMolecular FormulaCarbon (C)%Hydrogen (H)%Boron (B)%Bromine (Br)%Fluorine (F)%Oxygen (O)%
4-Bromo-3-fluorophenylboronic acid C₆H₅BBrFO₂ 32.93 2.30 4.94 36.51 8.68 14.62
4-Bromophenylboronic acid[2][3]C₆H₆BBrO₂35.883.015.3839.78-15.93
4-Fluorophenylboronic acid[4]C₆H₆BFO₂51.504.327.73-13.5822.87
3-Bromo-4-fluorophenylboronic acid[5]C₆H₅BBrFO₂32.932.304.9436.518.6814.62

Experimental Protocols for Elemental Analysis

Achieving accurate and reproducible elemental analysis data for organohaloboron compounds requires a multi-technique approach. The complex matrix and the presence of challenging elements like boron, bromine, and fluorine necessitate specialized methodologies beyond standard CHN analysis.

Carbon and Hydrogen Analysis: Combustion Method

The determination of carbon and hydrogen content is reliably achieved through high-temperature combustion analysis, a method based on the classical Pregl-Dumas technique.[6]

Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of the dried boronic acid sample into a tin capsule using a microbalance.

  • Combustion: The sample is combusted in a furnace at 950-1060°C in a stream of pure oxygen.[7] This process converts carbon to carbon dioxide (CO₂) and hydrogen to water (H₂O).

  • Reduction and Separation: The combustion gases are passed over heated copper to reduce any nitrogen oxides to nitrogen gas (N₂). The resulting mixture of CO₂, H₂O, and N₂ is then separated using a chromatographic column.

  • Detection: The concentration of each gas is measured by a thermal conductivity detector.

  • Quantification: The weight percentages of carbon and hydrogen are calculated by comparing the detector response to that of a certified standard.

Diagram of the Combustion Analysis Workflow:

CombustionAnalysis cluster_prep Sample Preparation cluster_analysis Elemental Analyzer cluster_output Data Output Sample 1-3 mg Sample in Tin Capsule Furnace Combustion Furnace (950-1060°C + O₂) Sample->Furnace Introduction Reduction Reduction Tube (Heated Copper) Furnace->Reduction Combustion Gases (CO₂, H₂O, NOx) GC Gas Chromatography Column Reduction->GC Separation of Gases (CO₂, H₂O) TCD Thermal Conductivity Detector GC->TCD Detection Results C% and H% Data TCD->Results Quantification

Caption: Workflow for Carbon and Hydrogen determination by combustion analysis.

Boron, Bromine, and Fluorine Analysis: A Combined Approach

The analysis of boron, bromine, and fluorine requires more specialized techniques due to their chemical properties. A robust approach involves sample decomposition followed by analysis using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or titration methods.

Protocol for Sample Decomposition (Oxygen Flask Combustion):

  • Sample Preparation: A precisely weighed sample (5-10 mg) is wrapped in a piece of ashless filter paper and placed in a platinum gauze holder.

  • Combustion: The sample holder is placed in a sealed Schoniger flask filled with oxygen and an appropriate absorption solution (e.g., sodium hydroxide for halogens, or a suitable buffer for boron).

  • Ignition: The sample is ignited remotely. The combustion converts the elements into their respective mineral acids or salts, which are then trapped in the absorption solution.[7]

Analysis of the Absorption Solution:

  • Bromine: The bromide in the absorption solution can be quantified with high accuracy using potentiometric titration with silver nitrate.

  • Fluorine: Due to its high ionization potential, direct analysis of fluorine by ICP-MS is challenging. A more reliable method is the indirect determination via the formation of a stable polyatomic ion, such as BaF⁺, which can then be measured by ICP-MS. Alternatively, ion chromatography can be employed.

  • Boron: The borate in the absorption solution can be determined by ICP-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES).

Diagram of the Halogen and Boron Analysis Workflow:

HalogenBoronAnalysis cluster_prep Sample Decomposition cluster_analysis Instrumental Analysis cluster_output Data Output Sample 5-10 mg Sample in Filter Paper Flask Oxygen Flask Combustion Sample->Flask Ignition Titration Potentiometric Titration (for Br) Flask->Titration Absorption Solution IC Ion Chromatography (for F) Flask->IC Absorption Solution ICPMS ICP-MS (for B and indirect F) Flask->ICPMS Absorption Solution Results B%, Br%, F% Data Titration->Results IC->Results ICPMS->Results

Caption: Workflow for Boron, Bromine, and Fluorine determination.

Interpreting the Data: Causality and Implications

Discrepancies between theoretical and experimental elemental analysis data can arise from several factors:

  • Impurities: The presence of residual solvents, starting materials, or by-products from the synthesis will alter the elemental composition. For instance, incomplete bromination would lead to a lower than expected bromine percentage.

  • Hygroscopic Nature: Boronic acids are known to be hygroscopic, meaning they can absorb moisture from the atmosphere. This will lead to a lower percentage for all elements except for hydrogen and oxygen.

  • Formation of Anhydrides: Boronic acids can form anhydrides, particularly upon heating. This would result in a higher percentage of carbon, boron, and the halogens, and a lower percentage of hydrogen and oxygen.

Accurate elemental analysis data is therefore not just a measure of purity, but also provides insights into the handling and storage of these sensitive compounds.

Conclusion

The precise elemental characterization of 4-Bromo-3-fluorophenylboronic acid and its analogs is a non-negotiable aspect of quality control in modern synthetic chemistry. By employing a combination of combustion analysis and specialized techniques like oxygen flask combustion coupled with ICP-MS or titration, researchers can obtain reliable data to validate the integrity of their starting materials. This, in turn, ensures the reproducibility and success of subsequent reactions, particularly in the demanding context of drug discovery and materials science.

References

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC . Available at: [Link]

  • Electronics materials,CAS#:5467-74-3,4-溴苯硼酸,4-Bromophenylboronic acid . Available at: [Link]

  • Elemental analysis . Available at: [Link]

  • Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula . Available at: [Link]

  • Boronic acid - Wikipedia . Available at: [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters . Available at: [Link]

Sources

The Transformative Influence of Fluorination on Crystal Architecture

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Crystal Structure of Fluorinated Phenylboronic Acid Derivatives: A Comparative Analysis

For researchers, medicinal chemists, and materials scientists, understanding the solid-state structure of molecules is paramount. It dictates a compound's physical properties, from solubility and melting point to its efficacy as a pharmaceutical agent. Phenylboronic acids are a versatile class of compounds with wide-ranging applications, including as crucial building blocks in Suzuki cross-coupling reactions, as sensors for carbohydrates, and as therapeutic agents.[1][2][3] The strategic incorporation of fluorine atoms onto the phenyl ring—a common tactic in drug development—profoundly alters the electronic and steric properties of these molecules. This guide provides a comparative analysis of the crystal structures of fluorinated phenylboronic acid derivatives, offering insights into the nuanced effects of fluorination on molecular packing and intermolecular interactions, supported by experimental data and protocols.

Fluorination is more than a simple substitution; it is a tool for fine-tuning molecular behavior. The high electronegativity of fluorine introduces strong inductive effects, increasing the Lewis acidity of the boronic acid moiety.[4][5][6][7] This electronic perturbation, combined with fluorine's ability to participate in non-covalent interactions such as C–H···F hydrogen bonds, results in unique and often predictable changes to the crystal lattice.

In contrast to their non-fluorinated parent compounds, which typically form robust hydrogen-bonded dimers via their boronic acid groups, fluorinated derivatives exhibit more complex supramolecular assemblies.[4][6] The introduction of fluorine can disrupt or enhance π-stacking interactions, alter electrostatic potentials, and create novel hydrogen-bonding networks that dictate the overall crystal packing.[8][9] For instance, the substitution of hydrogen with fluorine can change the packing motif from a less favorable herringbone pattern to a more electronically conductive π-stacked arrangement, a critical consideration in the design of organic semiconductors.[8][10]

Comparative Crystallographic Analysis

The most direct way to understand the structural impact of fluorination is through the comparative analysis of single-crystal X-ray diffraction data. The following table summarizes key crystallographic parameters for unsubstituted phenylboronic acid and several of its fluorinated derivatives, illustrating the structural diversity introduced by fluorine.

Compound Formula Crystal System Space Group Key Intermolecular Interactions Reference
Phenylboronic Acid C₆H₇BO₂OrthorhombicPnmaO–H···O hydrogen-bonded dimers[5]
2-Fluorophenylboronic Acid C₆H₆BFO₂MonoclinicP 1 21/c 1O–H···O dimers, Intramolecular B–O–H···F[11]
4-Fluorophenylboronic Acid C₆H₆BFO₂MonoclinicP2₁/cO–H···O dimers, C–H···F interactions[12][13]
2,4-Difluorophenylboronic Acid C₆H₅BF₂O₂MonoclinicP2₁/nO–H···O dimers, O–H···F bonds forming 2D sheets[14][15]
Tetrafluoro-1,4-phenylenediboronic Acid C₆H₄B₂F₄O₄TriclinicP-1Strong O–H···O bonds with water, C(π)···B contacts[16]

This table is a representative summary. Crystal data can vary based on polymorphs and crystallization conditions.

The data reveals a clear trend: while the fundamental O–H···O hydrogen-bonded dimer motif is often retained, fluorination introduces additional, competing interactions.[4][6] In ortho-substituted derivatives like 2-fluorophenylboronic acid, a weak intramolecular B–O–H···F hydrogen bond is often observed, which can influence the conformation of the boronic acid group relative to the phenyl ring.[4] As the degree of fluorination increases, as in 2,4-difluorophenylboronic acid, these interactions can dominate, linking the primary dimer units into extended two-dimensional sheets and significantly altering the crystal's mechanical and physical properties.[14][15]

Visualizing Intermolecular Interactions

The following diagrams, rendered using DOT language, illustrate the key bonding motifs discussed.

Caption: Classic O-H···O hydrogen-bonded dimer in phenylboronic acids.

Caption: Intramolecular B-O-H···F bond in an ortho-fluorinated derivative.

G Supramolecular Sheet Structure Dimer1 Dimer A Ph(F)₂-B(OH)₂ Dimer2 Dimer B Ph(F)₂-B(OH)₂ Dimer1->Dimer2 C-H···F Dimer3 Dimer C Ph(F)₂-B(OH)₂ Dimer1->Dimer3 O-H···F Dimer4 Dimer D Ph(F)₂-B(OH)₂ Dimer2->Dimer4 O-H···F Dimer3->Dimer4 C-H···F

Caption: 2D network in difluorophenylboronic acid via C/O-H···F bonds.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of these intricate structures relies on a robust experimental workflow. Here is a self-validating protocol for obtaining publication-quality crystal structures of fluorinated phenylboronic acid derivatives.

Objective: To grow single crystals and determine the molecular and crystal structure using X-ray diffraction.

1. Crystal Growth (Self-Validation: Visual Inspection)

  • Rationale: The formation of a well-ordered, single crystal is the most critical step. Slow crystallization allows molecules sufficient time to arrange into a low-energy, highly ordered lattice.
  • Method (Slow Evaporation):
  • Dissolve 5-10 mg of the purified fluorinated phenylboronic acid derivative in a minimal amount of a suitable solvent (e.g., a mixture of acetone and water, or ethanol). The choice of solvent is crucial and often requires screening.
  • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.
  • Cover the vial with a cap, pierced with a few small holes using a needle to allow for slow evaporation.
  • Place the vial in a vibration-free environment at a constant temperature.
  • Validation: After several days to weeks, inspect the vial under a microscope. High-quality crystals should be transparent, have well-defined faces, and extinguish light sharply under cross-polarized light.

2. Data Collection (Self-Validation: Data Quality Metrics)

  • Rationale: High-quality diffraction data is essential for an accurate structure solution. Using a modern diffractometer with a low-temperature device minimizes thermal motion, leading to sharper diffraction spots and higher resolution data.
  • Method:
  • Select a suitable crystal (typically 0.1-0.3 mm in size) and mount it on a cryo-loop.
  • Center the crystal on a single-crystal X-ray diffractometer (e.g., Bruker D8 VENTURE) equipped with a microfocus source (Mo Kα or Cu Kα radiation) and a photon-counting detector.
  • Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen or helium cryostream.
  • Collect a full sphere of diffraction data using a series of omega and phi scans.
  • Validation: The data processing software (e.g., APEX4) will provide metrics like redundancy, completeness, and I/σ(I). Aim for completeness >99% and a high I/σ(I) ratio.

3. Structure Solution and Refinement (Self-Validation: Refinement Statistics)

  • Rationale: The collected diffraction data is used to solve the phase problem and generate an electron density map, which is then refined against the experimental data to yield the final atomic model.
  • Method:
  • Process the raw data, including integration and absorption correction (e.g., using SADABS).
  • Solve the structure using intrinsic phasing or direct methods (e.g., with SHELXT). This will provide an initial model of the molecule.
  • Refine the structural model against the diffraction data using full-matrix least-squares on F² (e.g., with SHELXL). Refine atomic positions and anisotropic displacement parameters.
  • Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.
  • Validation: The final refinement should converge to low R-factors (R1 < 0.05 for good data), a goodness-of-fit (GooF) value close to 1.0, and a flat residual electron density map. The resulting structure should be chemically sensible.

Conclusion and Future Outlook

The fluorination of phenylboronic acids is a powerful strategy for modulating their crystal structures and, by extension, their material properties. The introduction of fluorine consistently leads to more complex supramolecular architectures, driven by a delicate interplay between traditional O–H···O hydrogen bonds and newly formed C–H···F and O–H···F interactions. This guide demonstrates that even subtle changes, such as the position and number of fluorine substituents, can dramatically alter crystal packing from simple dimers to intricate 2D networks.

This predictable control over solid-state architecture is invaluable for the rational design of new materials. For drug development professionals, understanding and controlling the crystalline form (polymorphism) is critical for ensuring consistent bioavailability and stability. For materials scientists, the ability to engineer crystal packing opens doors to creating novel organic electronics with enhanced charge transport properties. Future work will undoubtedly focus on leveraging these principles to design multi-component crystals (co-crystals) and functional materials with precisely tailored properties.[17][18]

References

  • Guda, A. S., et al. (2021). Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. RSC Advances, 11(48), 30283-30290. [Link]

  • Jelsch, C., et al. (2012). Structural and Energetic Landscape of Fluorinated 1,4-Phenylenediboronic Acids. Crystal Growth & Design, 12(7), 3649-3661. [Link]

  • Frisenda, R., et al. (2020). Comparison of intermolecular interactions and packing modes in fluorinated organoboronic ester adducts with sbz. Chemistry – A European Journal, 26(63), 14344-14349. [Link]

  • Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719-7722. [Link]

  • Gozdalik, J. T., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427. [Link]

  • Castillo-Guerrero, J. A., et al. (2024). Co-crystal Formation vs. Boron Coordination: Fluorination in Azopyridines Regulates Supramolecular Competition. Chemical Communications. [Link]

  • Czerwińska, K., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 1996. [Link]

  • Sporzyński, A., et al. (2013). Influence of Fluorination and Boronic Group Synergy on the Acidity and Structural Behavior of o‑Phenylenediboronic Acids. The Journal of Organic Chemistry, 78(15), 7447-7457. [Link]

  • PubChem. (2-Fluorophenyl)boronic acid. PubChem Compound Summary for CID 2734354. [Link]

  • Gozdalik, J. T., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. [Link]

  • Castillo-Guerrero, J. A., et al. (2024). Competing Supramolecular Forces: Boron Coordination vs π-π Stacking. Student Research Symposium. [Link]

  • De Luca, F., et al. (2012). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(13), 4444-4448. [Link]

  • Wu, J., et al. (2009). 2,4-Difluorophenylboronic acid. Acta Crystallographica Section E: Structure Reports Online, 65(1), o113. [Link]

  • Wu, J., et al. (2008). 2,4-Difluorophenylboronic acid. IUCr Journals. [Link]

  • Gozdalik, J. T., et al. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. Chemistry of Heterocyclic Compounds, 54(1), 2-16. [Link]

  • Thalladi, V. R., et al. (1998). C−H···F Interactions in the Crystal Structures of Some Fluorobenzenes. Journal of the American Chemical Society, 120(33), 8702-8710. [Link]

  • Hentrich, T., et al. (2007). Partial Fluorination Overcomes Herringbone Crystal Packing in Small Polycyclic Aromatics. Organic Letters, 9(17), 3433-3436. [Link]

  • Das, S., et al. (2003). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. Tetrahedron Letters, 44(42), 7719-7722. [Link]

  • Vints, I., et al. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. The Journal of Organic Chemistry, 78(22), 11794-11795. [Link]

  • PubChem. (4-Fluorophenyl)boronic acid. PubChem Compound Summary for CID 285645. [Link]

  • Bhandary, S. (2017). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. DiVA portal. [Link]

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Safety Operating Guide

Proper Disposal Procedures: 4-(Bromomethyl)-3-fluorophenylboronic acid

[1]

Executive Safety Summary

Immediate Action Required: This compound contains a benzyl bromide moiety, classifying it as a potent alkylating agent and lachrymator . It causes severe eye damage and skin burns.[1] Improper handling can result in irreversible corneal opacity and respiratory sensitization.

Core Disposal Directive:

  • NEVER dispose of down the drain.

  • NEVER mix with strong oxidizers or bases in the waste stream.

  • ALWAYS segregate as Halogenated Organic Waste .

Technical Hazard Analysis & Mechanism

To handle this chemical safely, one must understand the molecular basis of its toxicity.

  • Alkylating Potential (The Primary Threat): The carbon-bromine (C-Br) bond on the methyl group is highly electrophilic. It undergoes

    
     reactions with biological nucleophiles (DNA bases, cysteine residues in proteins). This is the mechanism behind its mutagenic potential and severe tissue damage.
    
  • Lachrymatory Effect: Like other benzyl halides, it activates TRPA1 channels in the corneal nerve endings, causing intense tearing and pain even at low vapor concentrations.

  • Boronic Acid Functionality: While generally less toxic, the boronic acid group is slightly acidic and can dehydrate to form boroxines (cyclic anhydrides). This impacts solubility but does not significantly alter the waste classification compared to the bromide hazard.

Personal Protective Equipment (PPE) Matrix

Standard laboratory nitrile gloves are often insufficient for prolonged contact with benzyl halides due to rapid permeation.

PPE CategoryRecommendationScientific Rationale
Hand Protection Silver Shield® (Laminate) or Viton® Benzyl bromides can permeate standard nitrile in <15 mins. Laminate offers >4 hr protection.
Eye Protection Chemical Splash Goggles Safety glasses are inadequate due to the lachrymatory vapor hazard.
Respiratory Fume Hood (Required) Handle only in a certified hood. If outside containment, use a full-face respirator with OV/AG cartridges.
Body Tyvek® Lab Coat Disposable coats prevent contamination of street clothes; standard cotton can retain the chemical.

Waste Stream Segregation Protocols

A. Bulk Solid Waste (Expired/Unused Reagent)

Do not dissolve bulk solids for disposal unless explicitly required by your facility's EHS protocols. Dissolving increases the volume of hazardous waste and introduces solvent compatibility risks.

  • Container: Keep in the original manufacturer's bottle if possible.

  • Secondary Containment: Place the bottle inside a clear, sealable plastic bag (e.g., Ziploc) to contain any potential leakage or exterior residue.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: 4-(Bromomethyl)-3-fluorophenylboronic acid.

    • Hazard Checkboxes: Toxic, Corrosive.[1]

  • Stream: Solid Hazardous Waste (Halogenated).

B. Solution Waste (Reaction Mixtures)

Reaction mixtures containing this compound must be segregated based on the solvent system, but the presence of the Fluorine and Bromine atoms mandates a "Halogenated" classification.

  • Segregation: Pour into the Halogenated Organic Waste carboy.

  • Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (e.g., nitric acid waste) or strong bases, which could trigger an exothermic hydrolysis or decomposition.

  • Solvent Warning: Avoid using DMSO as a solvent for waste consolidation if possible, as DMSO significantly enhances skin absorption of alkylating agents.

C. Empty Containers & Glassware
  • Triple Rinse: Rinse the empty bottle or glassware three times with a compatible solvent (e.g., Acetone or Ethanol).

  • Rinsate Disposal: Pour all rinsates into the Halogenated Organic Waste stream.

  • Defacing: Deface the original label.

  • Glass Disposal: Place the rinsed, dry bottle in the Broken Glass/Punctures bin (unless local regulations require "P-listed" empty containers to be treated as hazardous waste—check local EHS).

Decontamination & Spill Response (The "Quenching" Protocol)

In the event of a spill or for cleaning heavily contaminated glassware, simple washing is insufficient. You must chemically deactivate the alkylating moiety.

The Quenching Solution:

  • Reagents: Sodium Thiosulfate (

    
    ) and Sodium Bicarbonate (
    
    
    ).
  • Mechanism: Thiosulfate acts as a soft nucleophile, attacking the methylene carbon and displacing the bromide, converting the toxic alkyl bromide into a non-toxic Bunte salt. Bicarbonate neutralizes the hydrobromic acid (HBr) byproduct.

Protocol:

  • Prepare a solution of 10% Sodium Thiosulfate and 2% Sodium Bicarbonate in water.

  • Soak contaminated glassware or cover the spill (after absorbing bulk liquid with vermiculite) with this solution.

  • Allow to react for at least 30 minutes .

  • The resulting mixture is significantly less hazardous but should still be disposed of as chemical waste.

Workflow Visualization: Spill Response

SpillResponseStartSpill DetectedEvacuate1. Evacuate Area(Lachrymator Hazard)Start->EvacuatePPE2. Don PPE(Viton/Silver Shield + Goggles)Evacuate->PPEContain3. ContainmentCover with Vermiculite/SandPPE->ContainQuench4. Chemical DeactivationApply 10% Na2S2O3 SolutionContain->QuenchWait5. Reaction TimeWait >30 MinutesQuench->WaitClean6. CleanupScoop into Haz Waste ContainerWait->CleanLabel7. Label & Dispose(Halogenated Waste)Clean->Label

Figure 1: Emergency response workflow for benzyl bromide derivative spills.

Decision Matrix: Waste Disposal

WasteMatrixInputWaste TypeSolidBulk Solid(Pure Compound)Input->SolidLiquidLiquid/Solution(Reaction Mix)Input->LiquidGlassEmpty Container(Trace Residue)Input->GlassActionSolidDouble BagDo NOT DissolveSolid->ActionSolidActionLiquidSegregate SolventLiquid->ActionLiquidActionGlassTriple Rinse(Acetone/EtOH)Glass->ActionGlassDestSolidSolid Haz Waste(Halogenated)ActionSolid->DestSolidDestLiquidLiquid Haz Waste(Halogenated Organic)ActionLiquid->DestLiquidActionGlass->DestLiquidPour RinsateDestGlassGlass Bin(After Rinsing)ActionGlass->DestGlass

Figure 2: Logic flow for segregating waste streams based on physical state.

References

  • National Institutes of Health (PubChem). Benzyl Bromide - Safety and Hazards. PubChem Compound Summary. Available at: [Link]

  • National Institutes of Health (PubMed). Efficacy of sodium thiosulfate as a local antidote to mechlorethamine skin toxicity. Available at: [Link]

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Bromomethyl)-3-fluorophenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-(Bromomethyl)-3-fluorophenylboronic acid

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